Benzamide, 2-hydroxy-N-5-thiazolyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
123199-77-9 |
|---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-hydroxy-N-(1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)10(14)12-9-5-11-6-15-9/h1-6,13H,(H,12,14) |
InChI Key |
QSRXUVONSCUWEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CS2)O |
Origin of Product |
United States |
Significance of Benzamide and Thiazole Moieties in Drug Discovery
The benzamide (B126) and thiazole (B1198619) moieties are individually recognized as crucial components in the design of new drugs. ontosight.ai Their combination within a single molecular framework offers a synergistic potential for discovering agents with enhanced efficacy and novel mechanisms of action.
The benzamide group is a common feature in many pharmaceuticals and is known to contribute to a molecule's ability to bind to biological targets like enzymes and receptors. ontosight.ai Amide-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory properties. ijpbs.com Notably, penicillin antibiotics, which are effective against numerous bacterial infections, feature a reactive benzamide linkage. researchgate.net
The thiazole ring, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. fabad.org.trnih.gov It is present in over 18 FDA-approved drugs and is a component of many natural products with therapeutic properties. fabad.org.trmdpi.com Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. researchgate.netfabad.org.tr The versatility of the thiazole scaffold allows for extensive chemical modifications to fine-tune the pharmacological profile of a drug candidate, improving aspects like bioavailability, selectivity, and toxicity. fabad.org.tr
Overview of Benzamide, 2 Hydroxy N 5 Thiazolyl As a Core Structure for Bioactive Agents
As a core structure, Benzamide (B126), 2-hydroxy-N-5-thiazolyl- has been investigated for its potential in several therapeutic areas. The unique combination of the benzamide and thiazole (B1198619) rings contributes to its diverse biological activities, making it a valuable starting point for drug development. smolecule.com Research has highlighted its potential as an antimicrobial, anticancer, and antiviral agent. smolecule.comontosight.ai
Derivatives of this scaffold have shown significant cytotoxic effects against various cancer cell lines. smolecule.com Furthermore, studies have indicated that the compound can inhibit viral cytopathogenicity with a high degree of selectivity. smolecule.com The biological activity of this scaffold is also being explored in agricultural chemistry for the development of new agrochemicals to control plant pathogens. smolecule.com
Biological Activities of Benzamide, 2-hydroxy-N-5-thiazolyl- Based Scaffolds
| Biological Activity | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| Antimicrobial | Infectious Diseases | Derivatives have been studied for their efficacy against various microorganisms. | ontosight.ai |
| Anticancer | Oncology | Some derivatives exhibit cytotoxic effects on cancer cells. | smolecule.com |
| Antiviral | Infectious Diseases | Inhibits viral cytopathogenicity with high selectivity. | smolecule.com |
| Neuroprotective | Neurology | Some related compounds show promise in treating neurodegenerative diseases. | ontosight.ai |
Historical Context and Evolution of Research on Benzamide, 2 Hydroxy N 5 Thiazolyl Analogs
General Synthetic Approaches to Substituted 2-hydroxybenzamides
The synthesis of 2-hydroxybenzamide derivatives often requires careful strategy to manage the reactive phenolic hydroxyl group. A common issue during the amidation of 2-hydroxybenzoic acid is the potential for side reactions, such as polymerization, when the carboxyl group is activated. google.com
To circumvent these challenges, a frequently employed strategy involves the protection of the 2-hydroxy group. google.com Alkyl groups are commonly used as protecting groups. The synthesis proceeds by first protecting the hydroxyl function of 2-hydroxybenzoic acid, followed by activation of the carboxylic acid (e.g., conversion to an acyl chloride) and reaction with the desired amine. A final deprotection step then yields the target 2-hydroxybenzamide. google.com
However, direct condensation methods are also utilized. For instance, 2-hydroxybenzoic acid can be reacted directly with an appropriate amine, such as 2-amino-4-alkoxycarbonyl-1,3-thiazole, using a condensing agent. google.com The choice of solvent and reaction conditions is critical to optimize the yield and purity of the final product. For some syntheses, high-temperature fusion of reactants, such as heating salicylamide (B354443) with salicyloyl chloride at 170°C, has been reported to form related oxazinone intermediates which can then be converted to benzamide derivatives. google.com
Synthetic Routes to 5-(1,3-thiazol-5-yl)-2-hydroxybenzamide Derivatives
A primary and effective route for synthesizing 5-(1,3-thiazol-5-yl)-2-hydroxybenzamide derivatives is the Hantzsch thiazole (B1198619) synthesis. This classical method involves the cyclocondensation of an α-haloketone with a compound containing a thioamide functional group. farmaciajournal.com In this context, the key starting material is 5-(bromoacetyl)salicylamide (B144633), an α-haloketone derived from salicylamide. nih.govresearchgate.netguidechem.com
The synthesis of the precursor, 5-(bromoacetyl)salicylamide, can be achieved via a Friedel-Crafts reaction between salicylamide and bromoacetyl chloride, although this method can suffer from low yields. guidechem.com An alternative and more common process involves the acetylation of salicylamide to form 5-acetylsalicylamide, which is then brominated to give the desired α-haloketone intermediate. guidechem.com
The core of the thiazole ring formation lies in the reaction of 5-(bromoacetyl)salicylamide with various thio-compounds in a suitable solvent, typically absolute ethanol (B145695). nih.govresearchgate.netijcpa.inheteroletters.org This reaction is versatile, allowing for the introduction of different substituents onto the 2-position of the thiazole ring based on the choice of the thio-compound. Commonly used thio-compounds include thiourea (B124793), thioformamide (B92385), thioalkylamides, and substituted thioureas. nih.govresearchgate.netijcpa.inheteroletters.org
A specific and important application of the Hantzsch synthesis in this context is the preparation of 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxybenzamide. This is achieved by reacting 5-(bromoacetyl)salicylamide with thiourea in absolute ethanol. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, followed by intramolecular cyclization and dehydration to form the 2-aminothiazole (B372263) ring.
To synthesize derivatives with an alkyl group at the 2-position of the thiazole ring, thioalkylamides (e.g., thioacetamide) are used as the thio-compound. The reaction of 5-(bromoacetyl)salicylamide with a thioalkylamide, such as thioacetamide (B46855), in ethanol leads to the formation of the corresponding 5-(2-alkyl-1,3-thiazol-5-yl)-2-hydroxybenzamide. nih.govresearchgate.net For example, using thioacetamide yields 2-hydroxy-5-(2-methylthiazol-4-yl)benzamide. farmaciajournal.com
Introducing aryl substituents on the 2-amino group of the thiazole ring is accomplished by using N-substituted arylthioureas in the Hantzsch reaction. nih.govresearchgate.netijcpa.in Reacting 5-(bromoacetyl)salicylamide with various N-substituted arylthioureas in absolute ethanol yields a series of 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)-2-hydroxybenzamides. nih.govijcpa.inheteroletters.org This approach allows for significant structural diversity, which is valuable for structure-activity relationship studies in drug discovery.
Derivatization Strategies of the Benzamide, 2-hydroxy-N-5-thiazolyl- Scaffold
Once the core 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamide scaffold is synthesized, further derivatization can be performed to modify its properties. A primary strategy reported in the literature is the alkylation of the phenolic hydroxyl group. nih.govresearchgate.netijpsdronline.com
The 2-hydroxybenzamide derivatives can be converted to their corresponding 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides. nih.govresearchgate.netijpsdronline.com This is typically achieved by reacting the parent phenol (B47542) with n-alkylbromides in the presence of a base, such as potassium carbonate, in a solvent like anhydrous acetone. farmaciajournal.comnih.gov This O-alkylation modifies the hydrogen-bonding capability and lipophilicity of the molecule.
Further derivatization can be envisioned at other sites. For instance, if a 2-aminothiazole derivative has been synthesized, the primary amino group offers a handle for further reactions such as acylation or alkylation, allowing for the introduction of a wide variety of functional groups.
Compound Information
Conversion to 2-alkoxy Derivatives (e.g., 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides)
A common strategy to modify the core 2-hydroxybenzamide structure involves the alkylation of the phenolic hydroxyl group to furnish 2-alkoxy derivatives. This transformation is typically achieved by reacting the parent 2-hydroxybenzamide with an appropriate alkyl halide, such as n-alkyl bromides, in the presence of a base. nih.govresearchgate.net This reaction is often a subsequent step after the initial formation of the thiazole ring.
The synthesis of the precursor, 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamides, is generally accomplished by the reaction of 5-(bromoacetyl)salicylamide with various thioamides or thioureas. nih.govresearchgate.netresearchgate.net For instance, reacting 5-(bromoacetyl)salicylamide with thiourea, thioformamide, or N-substituted thioureas in absolute ethanol leads to the formation of the corresponding 2-amino-, 2-unsubstituted-, or 2-(N-substituted amino)-1,3-thiazol-5-yl)-2-hydroxybenzamides. nih.govresearchgate.netresearchgate.net These intermediates can then be subjected to O-alkylation to yield the final 2-alkoxybenzamide derivatives. nih.govresearchgate.net
Introduction of N-Substituted Aryl Moieties
The introduction of N-substituted aryl moieties onto the thiazole ring of 2-hydroxy-N-5-thiazolyl-benzamide derivatives significantly expands the chemical space and allows for the fine-tuning of biological activity. A primary method for achieving this involves the reaction of 5-(bromoacetyl)salicylamide with N-substituted arylthioureas. nih.govijsrst.comheteroletters.org This reaction, typically carried out in ethanol, directly furnishes 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)-2-hydroxybenzamides. nih.govheteroletters.org The resulting products can be further modified, for example, by alkylation of the 2-hydroxy group to create 2-alkoxy derivatives. nih.govheteroletters.org
Synthesis of Spiro[indoline-3,2'-thiazolidin]-3'-yl)benzamide Derivatives
A distinct class of derivatives involves the creation of a spirocyclic system incorporating an indoline (B122111) and a thiazolidine (B150603) ring. The synthesis of 2-hydroxy-N-(2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)benzamide derivatives is achieved through the cyclization of isatin (B1672199) hydrazones with thioglycolic acid. ijpbs.comscholarsresearchlibrary.comresearchgate.net This reaction creates the spiro-thiazolidinone core. The isatin hydrazone precursors are themselves synthesized from the condensation of isatins with hydrazides. researchgate.net
Another approach to spiro[indoline-3,2'-thiazolidine] derivatives involves a one-pot, three-component reaction. For instance, 5-methylindoline-2,3-dione can be reacted with mercaptoacetic acid and an appropriate amino acid, such as 4-(aminomethyl)benzoic acid or 4-aminobutanoic acid, to yield the desired spiro compounds. nih.gov Further modifications can be made, for example, by N-alkylation of the indoline nitrogen followed by reaction with L-cysteine ethyl ester and subsequent acylation. nih.gov
New Routes involving Benzoyl Isothiocyanate for Benzamide-Based Heterocycles
Benzoyl isothiocyanate serves as a versatile building block for the synthesis of various benzamide-based heterocycles. nih.govnih.govacs.orgresearchgate.netresearchgate.net One notable application is in the preparation of benzamide-based 5-aminopyrazoles. This is achieved by reacting benzoyl isothiocyanate with malononitrile (B47326) in the presence of potassium hydroxide (B78521) in ethanol to form a stable potassium 2-cyano-ethylene-1-thiolate salt. nih.govnih.govacs.orgresearchgate.net This intermediate is then alkylated with an alkyl halide and subsequently treated with hydrazine (B178648) hydrate (B1144303) to yield the N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide. nih.govnih.govacs.orgresearchgate.net These pyrazole (B372694) derivatives can be further elaborated into fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govnih.govnih.govtriazines. nih.govnih.govacs.orgresearchgate.net
Interestingly, the reaction of benzoyl isothiocyanate with ethyl cyanoacetate (B8463686) under similar conditions, followed by alkylation and reaction with hydrazine, leads to the formation of a different heterocyclic system, 3-ethoxy-5-phenyl-1H-1,2,4-triazole, highlighting the substrate-dependent nature of these reactions. nih.govnih.govacs.orgresearchgate.net
Preparation of N-(benzyl carbamothioyl)-2-hydroxy-substituted Benzamides
The synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamides can be accomplished through the reaction of 2-thioxo-substituted-1,3-benzoxazines with benzylamine (B48309) in the presence of sodium bicarbonate. nih.govnih.govresearchgate.netresearchgate.net These N-(benzyl carbamothioyl)-2-hydroxybenzamides can then be cyclized by refluxing in acetic acid to furnish the corresponding 2-benzylamino-1,3-benzoxazines. nih.gov
Synthesis of Benzimidazole-Thiazole Derivatives
Hybrid molecules incorporating both benzimidazole (B57391) and thiazole moieties are of significant interest. A general method for their synthesis involves a multi-step sequence. Initially, benzimidazole-2-thiol is reacted with a substituted phenacyl bromide to form an intermediate. nih.gov This intermediate is then subjected to a one-pot reaction with thiosemicarbazide (B42300) and a different substituted phenacyl bromide in the presence of a base like diethylamine (B46881) to afford the final benzimidazole-based thiazole derivatives. nih.gov
Another route involves the reaction of 4-(1H-benzimidazol-1-yl)benzaldehyde with hydrazine carbothioamide, followed by reaction with appropriate 2-bromoacetophenones to yield the target benzimidazole-thiazole derivatives. medcraveonline.com
Azo-Thiazole Derivatives
The synthesis of azo-thiazole derivatives often involves the diazotization of an amino-thiazole compound, followed by a coupling reaction with a suitable aromatic partner. rsc.orgjournalijar.com For example, 2-aminothiazole can be diazotized and coupled with various aromatic amines and phenols to produce a range of azo dyes. journalijar.com In a more specific example, a series of novel azo-thiazole derivatives containing a thiazole moiety were synthesized and characterized. rsc.org
The starting materials for these syntheses can be varied. For instance, 2-amino-4-phenylthiazole, obtained from the reaction of acetophenone (B1666503) and thiourea, can be coupled with diazonium salts. journalijar.com Similarly, 2-amino-5-(4-acetylphenylazo)-thiazole can be synthesized and further modified through reactions at the amino group or the acetyl group. mdpi.com
Thiazolyl-Pyrazoline Hybrid Compounds
The synthesis of hybrid molecules incorporating both thiazole and pyrazoline rings represents a significant area of research, aiming to leverage the biological potential of both pharmacophores into a single molecular entity. nih.gov These hybrid compounds are typically synthesized by combining a thiazole precursor with a pyrazoline derivative. acs.org
One common synthetic route involves the reaction of substituted 3,5-diaryl-1-thiocarbamoyl-2-pyrazolines with phenacyl bromides in ethanol. acs.orgnih.gov This method provides a straightforward way to couple the two heterocyclic systems. Another approach is a one-pot, three-component cyclo-condensation reaction involving various chalcones, thiosemicarbazide, and phenacyl bromide. researchgate.net This multicomponent strategy is noted for its efficiency, mild reaction conditions, and simple work-up procedures. researchgate.net
More complex hybrid structures, such as isatin-thiazolyl-pyrazoline hybrids, have also been developed. The synthesis of these compounds can involve a Knoevenagel condensation between an active methylene (B1212753) group in a pyrazolin-1-ylthiazol-4(5H)-one derivative and an isatin derivative. This reaction is typically carried out under dehydrating conditions, for example, by refluxing in glacial acetic acid. nih.gov The development of these hybrid molecules is driven by their potential as antimicrobial agents against multidrug-resistant pathogens. nih.gov
The following table summarizes a general synthetic approach for thiazolyl-pyrazoline derivatives.
Table 1: Synthesis of Thiazolyl-Pyrazoline Derivatives
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 3,5-Diaryl-1-thiocarbamoyl-2-pyrazolines, Phenacyl bromides | Ethanol, Reflux | 1-(4-Arylthiazol-2-yl)-3,5-diaryl-2-pyrazolines | nih.gov |
| Chalcones, Thiosemicarbazide, Phenacyl bromide | One-pot, Cyclo-condensation | 2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles | researchgate.net |
| Pyrazolin-1-ylthiazol-4(5H)-one derivatives, Isatin derivatives | Glacial acetic acid, Reflux | Isatin-thiazolyl-pyrazoline hybrids | nih.gov |
| Pyrazoline N-thioamide derivatives, Phenacyl bromide | Ethanol, Reflux (2h) | Thiazolyl-pyrazoline conjugates | acs.org |
Benzodioxane-Benzamide Linker Functionalization
The functionalization of the linker between benzodioxane and benzamide moieties has been explored, particularly in the development of inhibitors for the bacterial cell division protein FtsZ. nih.govbohrium.com A key synthetic strategy for creating these molecules is the O-alkylation of a hydroxybenzamide, such as 2,6-difluoro-3-hydroxybenzamide, with various functionalized benzodioxane derivatives. nih.govbohrium.com
The synthesis often begins with a commercially available starting material like D-Mannitol diacetonide to introduce chirality. nih.gov The process can involve several steps, including oxidative cleavage, reduction, mesylation, and substitution reactions to build the desired linker and attach the benzodioxane and benzamide components. For instance, a hydroxyl group on a precursor can be converted to a good leaving group, such as a mesylate, to facilitate nucleophilic substitution by the hydroxybenzamide. nih.gov The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov
This modular approach allows for the synthesis of a variety of derivatives with different substitutions on the linker, enabling the study of structure-activity relationships. nih.gov The modification of the linker, including the introduction of stereogenic centers, has been shown to influence the antimicrobial activity of these compounds. nih.gov
Table 2: General Synthesis of Benzodioxane-Benzamide Derivatives
| Reactant 1 | Reactant 2 | Reagents and Solvents | Key Reaction Type | Reference |
| 2,6-Difluoro-3-hydroxybenzamide | Mesylated benzodioxane derivative | K₂CO₃, DMF, 80 °C | O-alkylation (Williamson ether synthesis) | nih.gov |
| Benzene-1,2-dithiol | Ethyl 2,3-dibromopropionate | TEA, DMF | Cyclization to form benzodioxane analogue precursor | farmaciajournal.com |
| Aldehyde-functionalized benzodioxane precursor | - | NaBH₄, MeOH, 0 °C | Reduction of aldehyde to alcohol | nih.gov |
| Alcohol-functionalized benzodioxane precursor | - | Methanesulfonyl chloride (MsCl), TEA, DCM, RT | Mesylation of alcohol | nih.gov |
Synthesis of Thiazole-Chalcone Hybrid Compounds
Thiazole-chalcone hybrids are a significant class of compounds synthesized by combining the structural features of thiazoles and chalcones. A primary method for their synthesis is the Claisen-Schmidt condensation reaction. nih.govresearchgate.net This reaction typically involves the base-catalyzed condensation of a thiazole derivative containing a methyl ketone with various substituted aromatic or heteroaromatic aldehydes. researchgate.netresearcher.life
Alternatively, the synthesis can proceed by condensing a thiazole-5-carboxaldehyde (B92649) derivative with a substituted aromatic ketone. For example, 2,4-dichlorothiazole-5-carboxaldehyde can be reacted with different substituted aromatic ketones in a mixture of glacial acetic acid and hydrochloric acid under reflux to yield the target chalcone (B49325) hybrids. mdpi.com
A multi-step synthesis to obtain the necessary precursors is also common. For instance, a thiazole-carbaldehyde can be synthesized from a benzamide starting material in several steps, including the formation of a thiazole-carboxylate, reduction of the ester to an alcohol, and subsequent oxidation to the aldehyde. researchgate.net This aldehyde can then undergo a Claisen-Schmidt condensation. researchgate.net The choice of synthetic route allows for the introduction of a wide variety of substituents on both the thiazole and the chalcone moieties, facilitating the exploration of their structure-activity relationships. researcher.lifemdpi.com
Table 3: Synthesis of Thiazole-Chalcone Hybrids
| Thiazole Precursor | Ketone/Aldehyde Precursor | Reagents/Conditions | Product Type | Reference |
| N-(5-acetyl-4-methylthiazol-2-yl) substituted benzamides | Aromatic/heteroaromatic aldehydes | Ethanol, 2.5 N NaOH | Chalcone-thiazole hybrids | researcher.life |
| 2,4-Dichlorothiazole-5-carboxaldehyde | Substituted aromatic ketones | Glacial acetic acid, HCl, Reflux (4-6h) | (E)-3-(2,4-dichlorothiazol-5-yl)-1-arylprop-2-en-1-ones | mdpi.com |
| 1-(4-Methyl-2-phenylthiazol-5-yl)ethanone | Substituted pyrazole aldehyde | 10% NaOH, Ethanol, Reflux | Thiazole-pyrazole integrated chalcones | researchgate.net |
| 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone | Various aromatic aldehydes | - | Novel thiazole-based chalcones | nih.gov |
Preparation of N-(thiazol-2-yl)-benzamide Analogs via Hantzsch Reaction
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings, which can be applied to the synthesis of N-(thiazol-2-yl)-benzamide analogs. mdpi.comnih.gov This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide or thiourea derivative. nih.govresearchgate.net
A highly relevant application of this method is the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides. This is achieved by reacting 5-(bromoacetyl) salicylamide, the α-haloketone component, with various thioureas or thioamides (such as thioformamide or thioalkylamides) in absolute ethanol. researchgate.netnih.gov This reaction directly installs the desired 2-hydroxybenzamide moiety onto the thiazole ring at the 5-position.
Similarly, N-[2-(substituted)-4-hydroxy-1,3-thiazol-5-yl]benzamides can be prepared via a catalyst-free Hantzsch cyclization. nih.govmdpi.com In this approach, an ethyl 2-benzamido-2-chloroacetate (an α-chloroglycinate) is reacted with a thioamide. nih.govmdpi.com This methodology yields polysubstituted 5-acylamino-1,3-thiazoles. The synthesis of 2-hydroxy-5-(2-methylthiazol-4-yl)benzamide has been reported with a 61% yield from the Hantzsch cyclization of α-bromo-ketone (compound 2) and thioacetamide in refluxing ethanol. farmaciajournal.com
Table 4: Hantzsch Synthesis of Benzamide-Thiazole Derivatives
| α-Halocarbonyl Compound | Thioamide/Thiourea Component | Solvent/Conditions | Product | Yield | Reference |
| 5-(Bromoacetyl) salicylamide | Thiourea | Absolute Ethanol | 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxy benzamide | - | researchgate.netnih.gov |
| 5-(Bromoacetyl) salicylamide | Thioformamide | Absolute Ethanol | 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide | - | researchgate.netnih.gov |
| Ethyl 2-benzamido-2-chloroacetate | Benzothioamide | - | N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)benzamide | 88% | nih.govmdpi.com |
| α-bromo-ketone derivative of salicylamide | Thioacetamide | Ethanol, Reflux | 2-hydroxy-5-(2-methylthiazol-4-yl)-benzamide | 61% | farmaciajournal.com |
| 2-Bromoacetylpyridine hydrobromide | N-substituted thioureas | - | N-2 aryl-4-(2-pyridinyl)-1,3-thiazol-2-amines | - | nih.gov |
Novel Synthetic Approaches and Green Chemistry Considerations
In recent years, there has been a significant shift towards the development of novel, environmentally benign synthetic methodologies for thiazole derivatives, including those linked to benzamides. These green chemistry approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. researcher.liferesearchgate.netbepls.com
Key green strategies that have been successfully applied to thiazole synthesis include:
Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, often leading to higher yields in shorter time frames compared to conventional heating. researchgate.netbepls.commdpi.com It has been used for the solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and in one-pot, three-component syntheses of various thiazole scaffolds. mdpi.commdpi.comnih.gov
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often under milder conditions. researchgate.netbepls.com It has been used in conjunction with reusable catalysts for the synthesis of Hantzsch thiazole derivatives. researchgate.net
Use of Green Solvents and Catalysts: There is a growing trend to replace hazardous organic solvents with greener alternatives like water or ethanol-water mixtures. researchgate.netbepls.combenthamdirect.com Furthermore, reusable, non-toxic catalysts, such as silica-supported tungstosilicic acid or magnetic NiFe₂O₄ nanoparticles, are being employed to facilitate reactions and simplify product purification. acs.orgresearchgate.net
One-Pot, Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is inherently more efficient and produces less waste than multi-step syntheses. acs.orgnih.govbenthamdirect.com A one-pot, three-component reaction of 3-aminopyridine-2-thiol, diethyl phthalate, and anilines in an ethanol/water mixture has been used to create novel thiazolepyridine conjugated benzamides. benthamdirect.com
Catalyst-Free and Solvent-Free Conditions: In some cases, reactions can be performed without any solvent or catalyst, particularly under microwave irradiation, representing an ideal green synthetic protocol. researchgate.netbepls.commdpi.com
These modern approaches are not only environmentally advantageous but also offer benefits in terms of scalability, cost-effectiveness, and ease of purification, making them highly attractive for the synthesis of complex molecules like Benzamide, 2-hydroxy-N-5-thiazolyl- and its derivatives. researcher.liferesearchgate.net
Table 5: Green Synthetic Approaches for Thiazole Derivatives
| Green Approach | Specific Method | Reactants/Catalyst | Product Type | Reference |
| Microwave Irradiation | Solvent-free cycloaddition | N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide, Aldehydes | N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides | researchgate.netmdpi.com |
| Microwave Irradiation | One-pot, three-component reaction | Acetyl pyrazole, Thiosemicarbazide, Hydrazonoyl halides | Pyrazole-based thiazoles | nih.gov |
| Green Catalyst | One-pot, multicomponent reaction | α-halo carbonyl compound, Thiosemicarbazide, Anhydrides / NiFe₂O₄ nanoparticles | Thiazole scaffolds | acs.org |
| Green Solvent | One-pot, three-component reaction | 3-Aminopyridine-2-thiol, Diethyl phthalate, Anilines / HCl | N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides | benthamdirect.comresearchgate.net |
| Ultrasound Irradiation | One-pot, multicomponent reaction | 3-(Bromoacetyl)-4-hydroxy-2H-pyran-2-one, Thiourea, Benzaldehydes / Silica supported tungstosilicic acid | Hantzsch thiazole derivatives | researchgate.net |
Vibrational Spectroscopy Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of a related compound, 2-hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide, characteristic IR peaks were observed at 1680 cm⁻¹ for the amide C=O stretching and 1520 cm⁻¹ for the nitro group. For other benzamide derivatives, the C=O stretching vibration is typically found in the range of 1682 cm⁻¹. ijpbs.com Aromatic C-H stretching vibrations are observed around 3069-3073 cm⁻¹, while C=C aromatic stretching appears near 1520 cm⁻¹. ijpbs.com The presence of a thiazole ring is indicated by a C=N stretching vibration around 1620 cm⁻¹. ijpbs.com In some cases, an intramolecular hydrogen bond can influence the N-H stretching vibration, leading to a strong absorption. conicet.gov.ar
Table 1: Key IR Spectral Data for Benzamide Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide C=O | Stretching | 1680-1682 | ijpbs.com |
| Nitro Group | Stretching | 1520 | |
| Aromatic C-H | Stretching | 3069-3073 | ijpbs.com |
| Aromatic C=C | Stretching | 1520 | ijpbs.com |
| Thiazole C=N | Stretching | 1620 | ijpbs.com |
| Thiazole S-CH | Stretching | 680 | ijpbs.com |
FT-Raman Spectroscopy for Structural Characterization
Fourier Transform Raman (FT-Raman) spectroscopy complements IR spectroscopy by providing information on non-polar bonds and skeletal vibrations. For Tizoxanide, a related nitro-thiazolyl benzamide, FT-Raman spectra were recorded in the 4000-200 cm⁻¹ range, and the data were consistent with the crystal structure determined by X-ray crystallography. conicet.gov.arscience.gov In studies of other benzamide derivatives, FT-Raman spectroscopy has been used to analyze vibrational modes, with the data often supported by theoretical calculations. esisresearch.org The technique is particularly useful for examining the charge transfer interactions through π-conjugated systems. esisresearch.org
Diffuse Fourier Transform Infrared (DRIFT) Spectroscopy
Diffuse Fourier Transform Infrared (DRIFT) spectroscopy is a powerful technique for analyzing solid samples with minimal preparation. nju.edu.cn It has been successfully employed to characterize Tizoxanide, a compound structurally similar to Benzamide, 2-hydroxy-N-5-thiazolyl-. conicet.gov.arscience.gov The DRIFT spectra, recorded between 3600 and 500 cm⁻¹, were in agreement with the structural data obtained from X-ray crystallography, confirming the molecular structure in the solid state. conicet.gov.arscience.gov This technique is particularly advantageous as it allows for the analysis of samples in their native form, avoiding potential structural changes that can occur with other sample preparation methods. nju.edu.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing detailed information about the chemical environment of individual atoms. rsc.org
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 2-hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide, run in DMSO-d₆, a singlet for the hydroxyl proton (-OH) appears at δ 11.64 ppm. The aromatic protons of the benzamide ring are observed as a doublet at δ 8.09 ppm (J = 8.0 Hz), and the thiazole protons resonate as a doublet at δ 7.91 ppm (J = 8.0 Hz). For other substituted benzamides, the amide proton typically appears as a singlet around δ 8.61 ppm. ijpbs.com Aromatic protons generally resonate in the range of δ 7.0-8.0 ppm. ijpbs.com
Table 2: ¹H NMR Spectral Data for a Benzamide, 2-hydroxy-N-5-thiazolyl- Analog
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |
|---|---|---|---|---|
| -OH | 11.64 | s | - | |
| Aromatic protons | 8.09 | d | 8.0 | |
| Thiazole protons | 7.91 | d | 8.0 | |
| Amide proton | 8.61 | s | - | ijpbs.com |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For a series of 2-hydroxy-N-(dioxospiro[indoline-thiazolidin]-yl) benzamides, the carbonyl carbon of the amide group resonates around δ 168.2-168.8 ppm. ijpbs.com The carbons of the aromatic ring typically appear in the range of δ 115-141 ppm. ijpbs.com The carbon attached to the hydroxyl group is found around δ 159.4 ppm. ijpbs.com The thiazolidine ring carbons show signals at approximately δ 32.4 and δ 85.8 ppm. ijpbs.com These chemical shifts are consistent with the expected electronic environments of the carbon atoms in the molecule.
Table 3: ¹³C NMR Spectral Data for a Benzamide, 2-hydroxy-N-5-thiazolyl- Analog
| Carbon | Chemical Shift (δ ppm) | Reference |
|---|---|---|
| C=O (Amide) | 168.2-168.8 | ijpbs.com |
| C-OH (Aromatic) | 159.4 | ijpbs.com |
| Aromatic Carbons | 115.2-141.1 | ijpbs.com |
| Thiazolidine C-S | 32.4 | ijpbs.com |
| Thiazolidine C-N | 85.8 | ijpbs.com |
Solid-State NMR Techniques
Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique used to study the structure, dynamics, and interactions of molecules in the solid phase. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides detailed information about the local chemical environment, conformational polymorphs, and intermolecular packing in a crystalline or amorphous solid.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. By ionizing the molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio, MS provides a molecular fingerprint.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While experimental GC-MS data for Benzamide, 2-hydroxy-N-5-thiazolyl- is not prominently featured in the literature, a predicted GC-MS spectrum for the related compound 2-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide (Tizoxanide) is available, illustrating the expected output of such an analysis. drugbank.com This technique would provide a retention time for the compound as it passes through the GC column and a mass spectrum of the molecule and its fragments upon ionization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique that separates compounds in a liquid mobile phase before mass analysis. It is particularly useful for less volatile or thermally fragile molecules. The molecular formula for Benzamide, 2-hydroxy-N-5-thiazolyl- is C₁₀H₈N₂O₂S, with a molecular weight of 220.25 g/mol . In LC-MS analysis, this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Several studies on related benzamide derivatives utilize LC-MS to confirm the mass of synthesized products. drugbank.comnanobioletters.com
Table 1: Expected LC-MS Molecular Ion Peaks for Benzamide, 2-hydroxy-N-5-thiazolyl-
| Ion Species | Formula | Expected m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₉N₂O₂S]⁺ | 221.04 |
This table presents theoretical values calculated based on the compound's molecular formula.
High Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass. For Benzamide, 2-hydroxy-N-5-thiazolyl- (C₁₀H₈N₂O₂S), HRMS is crucial for confirming its composition. Research on analogous compounds, such as N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)benzamide, demonstrates the power of this technique by comparing the calculated exact mass with the experimentally found mass, often with a difference of less than 5 ppm. mdpi.com
Table 2: Illustrative HRMS Data for a Related Thiazole Derivative
| Compound Name | Formula | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ | Reference |
|---|
This table uses data from a related compound to exemplify the high accuracy of HRMS analysis.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and correctness of the synthesized compound. Numerous studies on novel benzamide and thiazole derivatives report these values as a standard part of their characterization. ijpbs.com
Table 3: Theoretical Elemental Composition of Benzamide, 2-hydroxy-N-5-thiazolyl-
| Element | Symbol | Atomic Weight | Count | Mass | Mass Percent |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 54.53% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.66% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.72% |
| Sulfur | S | 32.06 | 1 | 32.06 | 14.56% |
This table presents the calculated theoretical elemental percentages for the compound C₁₀H₈N₂O₂S.
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice, revealing bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for Benzamide, 2-hydroxy-N-5-thiazolyl- itself has not been reported, detailed crystallographic data exists for closely related compounds, such as 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide. researchgate.net The analysis of this analogue provides significant insight into the likely structural features of the target compound. In the reported structure, the central amide group is essentially planar, and it forms distinct dihedral angles with the thiazole and benzene (B151609) rings. researchgate.net The molecules in the crystal are linked by N—H⋯O hydrogen bonds, creating chains, which are further connected by weak C—H⋯O interactions to form a two-dimensional network. researchgate.netnih.gov This type of detailed structural information is vital for understanding the molecule's physical properties and its potential interactions with biological targets.
Table 4: Crystallographic Data for the Related Compound 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₆N₄O₅S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.6949 (2) |
| b (Å) | 12.4192 (2) |
| c (Å) | 9.8763 (2) |
| β (°) | 94.948 (1) |
| Volume (ų) | 1184.70 (4) |
| Z | 4 |
Data sourced from Moreno-Fuquen et al. (2014). researchgate.net
Computational and Theoretical Investigations of Benzamide, 2 Hydroxy N 5 Thiazolyl
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. esisresearch.org This method is effective for determining the optimized molecular geometry and electronic properties of molecules like Benzamide (B126), 2-hydroxy-N-5-thiazolyl-. mdpi.com Calculations are often performed using hybrid functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP), which combines exact exchange from Hartree-Fock theory with exchange and correlation from other sources. rjptonline.orgdergipark.org.tr
By minimizing the energy with respect to all geometrical parameters, DFT can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. esisresearch.org For benzamide-type structures, DFT calculations can reveal key structural features, such as the planarity of the molecule and the orientation of the amide group relative to the aromatic ring, which can be influenced by repulsive interactions between atoms. rjptonline.org
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com The HOMO represents the ability to donate an electron, making it the site for electrophilic attack, while the LUMO represents the ability to accept an electron, indicating the site for nucleophilic attack. nih.govirjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity. researchgate.net This energy gap is a key factor in analyzing charge transfer interactions within the molecule. irjweb.com
Table 1: Frontier Molecular Orbital Parameters The following data is representative of typical DFT calculation outputs for similar heterocyclic benzamide structures.
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.0 to 5.0 |
Global Reactivity Descriptor Parameters
Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These parameters provide insight into the molecule's stability and reactivity tendencies. dergipark.org.tr
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. dergipark.org.tr
Chemical Hardness (η): A measure of resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap. It is calculated as η = (I - A) / 2. dergipark.org.trirjweb.com
Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability. It is calculated as S = 1 / 2η. dergipark.org.tr
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ). dergipark.org.tr
Table 2: Calculated Global Reactivity Descriptors Values are derived from typical HOMO/LUMO energies for illustrative purposes.
| Descriptor | Formula | Typical Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 |
| Electron Affinity (A) | A ≈ -ELUMO | 2.0 |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.25 |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.25 |
| Chemical Softness (S) | S = 1 / 2η | 0.22 |
| Electrophilicity Index (ω) | ω = μ² / 2η | 4.01 |
Fukui Functions for Reactivity Prediction
While global descriptors describe the reactivity of the molecule as a whole, Fukui functions provide information about local reactivity, identifying specific atomic sites prone to electrophilic or nucleophilic attack. repositorioinstitucional.mx The condensed Fukui function is calculated for each atom in the molecule.
fk+: For nucleophilic attack (measures reactivity upon gaining an electron). The site with the highest fk+ value is the most likely to be attacked by a nucleophile. repositorioinstitucional.mx
fk-: For electrophilic attack (measures reactivity upon losing an electron). The site with the highest fk- value is the most susceptible to attack by an electrophile. repositorioinstitucional.mxsemanticscholar.org
This analysis allows for a detailed prediction of how Benzamide, 2-hydroxy-N-5-thiazolyl- will interact with other reagents, guiding synthetic chemistry and mechanism studies. semanticscholar.org
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. nih.gov An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. In benzamide derivatives, these are typically located around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack.
Green: Regions of neutral or near-zero potential. nih.gov
The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the quantitative data from Fukui functions and global reactivity descriptors.
Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for determining molecular conformation and intermolecular interactions. nih.gov NCI analysis, often visualized using the Reduced Density Gradient (RDG), is a technique that reveals these interactions in real space.
The RDG is a dimensionless quantity derived from the electron density (ρ) and its first derivative. nih.gov Regions of low density and low RDG correspond to non-covalent interactions. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished:
Strong attractive interactions (e.g., hydrogen bonds): Appear as spikes with large negative values of sign(λ₂)ρ.
Weak attractive interactions (e.g., van der Waals forces): Appear as spikes with values of sign(λ₂)ρ close to zero.
Strong repulsive interactions (e.g., steric clashes): Appear as spikes with large positive values of sign(λ₂)ρ.
This analysis provides a detailed map of the stabilizing and destabilizing non-covalent forces within Benzamide, 2-hydroxy-N-5-thiazolyl-, which is essential for understanding its crystal packing and interactions with biological macromolecules. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at an atomic level. mdpi.com
In a typical docking study involving Benzamide, 2-hydroxy-N-5-thiazolyl-, the compound is treated as a flexible ligand that can adopt various conformations within the binding site of a target protein. mdpi.com The simulation aims to find the pose with the lowest binding energy, which corresponds to the most stable ligand-receptor complex. dergipark.org.tr
The results of a docking study are usually presented as a docking score or binding energy (often in kcal/mol) and a detailed view of the interactions formed. dergipark.org.tr Key interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the active site. Identifying these interactions is crucial for understanding the specificity and potency of the ligand. mdpi.com
Table 3: Representative Molecular Docking Results This table illustrates a typical output format for a docking study against a hypothetical protein target.
| Parameter | Value/Description |
| Protein Target | Example: Human Carbonic Anhydrase II |
| Binding Energy | -8.5 kcal/mol |
| Inhibition Constant (Ki) | 250 nM (predicted) |
| Key Interacting Residues | His94, His96, Thr199, Thr200 |
| Types of Interactions | Hydrogen bond with Thr199; π-π stacking with His96; Coordination with Zn²⁺ ion via thiazole (B1198619) nitrogen |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time, providing insights into conformational changes and the stability of ligand-protein interactions. While specific MD simulation studies focusing exclusively on Benzamide, 2-hydroxy-N-5-thiazolyl- are not extensively detailed in the reviewed literature, research on closely related N-(thiazol-2-yl)benzamide and other benzamide derivatives provides valuable insights into the compound's likely conformational dynamics and binding stability. tandfonline.comnih.gov
Computational studies on N-(thiazol-2-yl)benzamide reveal that its conformation is influenced by interactions between the amide oxygen and the thiazole sulfur atoms, as well as attractive dipole-dipole interactions between the amide N-H group and the thiazole nitrogen atom. researchgate.netscispace.com These interactions play a significant role in determining the preferred spatial arrangement of the molecule. For benzamide derivatives, MD simulations have been employed to analyze the stability of protein-ligand complexes, often revealing stable binding modes over the course of the simulation. nih.gov Such studies typically measure parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex. mdpi.com For related benzamide structures, these values often indicate that the ligand remains stably bound within the target protein's active site, suggesting that Benzamide, 2-hydroxy-N-5-thiazolyl- would likely exhibit stable binding in relevant biological targets. nih.govmdpi.com
| Parameter | Description | Typical Findings for Related Compounds |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand or protein over time, compared to a reference structure. Lower, stable values indicate stability. | Complexes often show stable RMSD values, indicating the ligand does not dissociate from the binding pocket. mdpi.com |
| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues or ligand atoms around their average position. | Analysis can reveal which parts of the protein or ligand are flexible or rigid during the interaction. mdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds are key indicators of strong and stable binding affinity. |
| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding of a ligand to a protein, providing a quantitative measure of binding affinity. | Used to rank and compare the binding affinities of different ligands to a target protein. |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to assess its potential as a therapeutic agent. In silico methods are frequently used to predict these pharmacokinetic parameters. For Benzamide, 2-hydroxy-N-5-thiazolyl- and related derivatives, several computational studies have been conducted to evaluate their drug-likeness and ADME profiles. nih.govresearchgate.net
These studies often involve assessing compliance with established guidelines such as Lipinski's Rule of Five and Veber's Rule. Compounds that adhere to these rules are generally considered to have a higher probability of being orally bioavailable. For instance, studies on 2-hydroxy benzothiazole-based derivatives show that they generally comply with Lipinski's rule, indicating good drug-likeness properties. nih.govresearchgate.net Furthermore, many of these compounds are predicted to have good intestinal absorption, with some showing in silico absorption percentages of over 70%. nih.gov The physicochemical properties of N-(thiazol-2-yl)benzamide derivatives have also been investigated using in silico methods to predict their suitability as drug candidates. nih.gov These computational predictions are vital for prioritizing compounds for further experimental testing.
| ADME Parameter | Predicted Value/Observation | Significance |
|---|---|---|
| Molecular Weight | ~220.25 g/mol | Complies with Lipinski's Rule (<500), suggesting good absorption and permeation. nih.gov |
| LogP (Lipophilicity) | Predicted XlogP of 2.3 | Falls within the ideal range for drug-likeness (<5), indicating a balance between solubility and permeability. uni.lu |
| Hydrogen Bond Donors | 2 (from -OH and -NH groups) | Meets Lipinski's criteria (≤5), contributing to favorable membrane permeability. |
| Hydrogen Bond Acceptors | 4 (from C=O, -OH, N and S in thiazole ring) | Within Lipinski's limit (≤10), important for receptor binding and solubility. |
| Human Intestinal Absorption | Predicted to be high for similar structures. nih.gov | Suggests good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Generally predicted to be low for this class of compounds. | Indicates a lower likelihood of central nervous system side effects. |
Exploration of Nonlinear Optical Characteristics
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β). Benzothiazole (B30560) and related heterocyclic compounds have been investigated as promising candidates for NLO materials due to their favorable electronic and optical properties. mdpi.com
The NLO properties of molecules like Benzamide, 2-hydroxy-N-5-thiazolyl- arise from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer upon excitation. In this molecule, the hydroxyl group (-OH) on the benzamide ring acts as an electron donor, while the thiazole ring can function as part of the π-bridge or as an acceptor. Computational studies on similar structures, such as thiazolidine (B150603) amides and salicylaldehyde-based thiosemicarbazones, have shown significant first hyperpolarizability (βtot) values, suggesting a strong NLO response. researchgate.netacs.org The presence of electron-rich heterocycles like thiazole is known to enhance polarizability and contribute to good molecular optical nonlinearities. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict these NLO properties and guide the design of new materials with enhanced performance.
| Compound Class | Property | Reported Value (a.u.) | Computational Method |
|---|---|---|---|
| Thiazolidine Amides | First Hyperpolarizability (βtot) | Up to 1546.58 | Quantum Chemical Calculations researchgate.net |
| Salicylaldehyde Thiosemicarbazones | First Hyperpolarizability (βtot) | Up to 557.085 | DFT acs.org |
| Benzimidazole-based Chromophores | Molecular Optical Nonlinearities | Reported as "good" | Experimental and Theoretical researchgate.net |
| Benzothiazole-based Dyes | Hyperpolarizability (β) | Studied for D-π-A-A configuration | Quantum Chemical Approach |
Pharmacological Profile and Biological Activities of Benzamide, 2 Hydroxy N 5 Thiazolyl and Analogs
Antimicrobial Activity
The antimicrobial potential of Benzamide (B126), 2-hydroxy-N-5-thiazolyl- and its analogs has been evaluated against a variety of bacterial and fungal pathogens. These studies have revealed a spectrum of activity that is notably potent against certain classes of microorganisms.
Antibacterial Spectrum and Potency against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
Research has demonstrated that analogs of Benzamide, 2-hydroxy-N-5-thiazolyl-, such as Nitazoxanide (B1678950) (NTZ) and its active metabolite Tizoxanide, exhibit activity against Gram-positive bacteria. For instance, NTZ has shown inhibitory effects on various staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) typically ranging from 8 to 16 μg/ml. nih.gov One study found the MICs of nitazoxanide for 34 clinical isolates of S. aureus, including 12 methicillin-resistant strains, to be in the range of 2 to 4 mg/liter. nih.gov Tizoxanide, however, was reported to be ineffective against these strains in the same study. nih.gov
In other studies, newly synthesized derivatives of nitazoxanide have shown enhanced potency. For example, certain derivatives displayed higher antibacterial potency than NTZ against all screened strains, with one derivative, 5n, being more potent against S. aureus with a MIC of 0.87 μM. researchgate.net Another study highlighted a thiazolidinone derivative, TD-H2-A, which demonstrated obvious antimicrobial activity against S. aureus and Bacillus subtilis, among other Gram-positive bacteria. nih.gov The MIC values of TD-H2-A against different S. aureus strains were found to be between 6.3 and 25.0 µg/mL. researchgate.net
Furthermore, some synthesized thiazole (B1198619) Schiff base derivatives have shown remarkable activity. Compounds (2d) and (2n) from one study produced significantly high zones of inhibition against B. subtilis (48.3 ± 0.6 mm and 45.3 ± 0.6 mm, respectively), far exceeding that of the standard ceftriaxone (B1232239) (20.0 ± 1.0 mm). plos.org Additionally, certain 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)2-hydroxy benzamides have demonstrated moderate antibacterial activity against two Gram-positive bacteria. researchgate.net
Table 1: Antibacterial Activity of Benzamide, 2-hydroxy-N-5-thiazolyl- Analogs against Gram-Positive Bacteria
| Compound/Analog | Bacterium | Activity | Source(s) |
|---|---|---|---|
| Nitazoxanide (NTZ) | Staphylococcus aureus | MIC: 2-4 mg/liter | nih.gov |
| Nitazoxanide (NTZ) | Staphylococcal species (incl. MRSA) | MIC: 8-16 μg/ml | nih.gov |
| Tizoxanide | Staphylococcus aureus | Ineffective | nih.gov |
| Derivative 5n | Staphylococcus aureus | MIC: 0.87 μM | researchgate.net |
| Thiazolidinone derivative TD-H2-A | Staphylococcus aureus | MIC: 6.3–25.0 µg/mL | researchgate.net |
| Schiff base derivative (2d) | Bacillus subtilis | Zone of Inhibition: 48.3 ± 0.6 mm | plos.org |
| Schiff base derivative (2n) | Bacillus subtilis | Zone of Inhibition: 45.3 ± 0.6 mm | plos.org |
Antibacterial Spectrum and Potency against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
In contrast to their activity against Gram-positive bacteria, Benzamide, 2-hydroxy-N-5-thiazolyl- analogs generally exhibit poor activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Studies on Nitazoxanide have indicated a lack of significant activity against members of the Enterobacteriaceae family and Pseudomonas species under aerobic conditions. nih.gov
However, some novel derivatives have shown promise. For instance, certain newly synthesized azo-thiazole derivatives demonstrated improved antibacterial potency against E. coli and P. aeruginosa when compared to the parent compounds. rsc.org One derivative, compound 5j, was found to be more potent against P. aeruginosa than the standard drug ciprofloxacin. researchgate.net Another study on thiazole Schiff base derivatives found that compounds with a furan (B31954) ring were more notable in their antibacterial potency. plos.org Specifically, compounds 2d (p-nitro) and 2f (o-chloro) were found to be the most potent against E. coli, while compounds 2c (p-chloro), 2g (4-OH,-OCH3), 3b (p-hydroxy), and 3e (o-hydroxy) were extremely potent against P. aeruginosa. dergipark.org.tr
Table 2: Antibacterial Activity of Benzamide, 2-hydroxy-N-5-thiazolyl- Analogs against Gram-Negative Bacteria
| Compound/Analog | Bacterium | Activity | Source(s) |
|---|---|---|---|
| Nitazoxanide (NTZ) | Enterobacteriaceae, Pseudomonas spp. | Poor activity | nih.gov |
| Azo-thiazole derivatives | Escherichia coli, Pseudomonas aeruginosa | Improved potency | rsc.org |
| Derivative 5j | Pseudomonas aeruginosa | More potent than ciprofloxacin | researchgate.net |
| Schiff base derivative (2d) | Escherichia coli | Potent activity | dergipark.org.tr |
| Schiff base derivative (2f) | Escherichia coli | Potent activity | dergipark.org.tr |
| Schiff base derivative (2c) | Pseudomonas aeruginosa | Extremely potent | dergipark.org.tr |
| Schiff base derivative (2g) | Pseudomonas aeruginosa | Extremely potent | dergipark.org.tr |
| Schiff base derivative (3b) | Pseudomonas aeruginosa | Extremely potent | dergipark.org.tr |
| Schiff base derivative (3e) | Pseudomonas aeruginosa | Extremely potent | dergipark.org.tr |
Antifungal Activity (e.g., Candida albicans, Aspergillus niger, Penicillium italicum)
A significant aspect of the pharmacological profile of Benzamide, 2-hydroxy-N-5-thiazolyl- analogs is their antifungal activity. A study focused on the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives specifically screened these compounds for their antifungal properties. researchgate.net The research highlighted that these compounds were evaluated against fungal strains, indicating their potential as antifungal agents. researchgate.net
Among the synthesized derivatives, some showed slight antifungal activity against Candida albicans. researchgate.net Other research on thiazole derivatives has also pointed to their potential against various fungal pathogens. For instance, certain thiazolyl thiazolidine-2,4-dione derivatives were found to be moderately potent against C. albicans. heteroletters.org
In a broader search for antifungal agents from natural sources, compounds isolated from Acrocarpospora punica and the fungus Monascus purpureus displayed moderate antifungal activities against Aspergillus niger, Penicillium italicum, and Candida albicans. dergipark.org.trasm.orgdntb.gov.ua While not direct analogs of Benzamide, 2-hydroxy-N-5-thiazolyl-, these findings underscore the potential of diverse chemical structures in combating fungal infections. One study on endophytic fungi found that an Aspergillus sp. and its extract exhibited good activity against C. albicans. frontiersin.org
Table 3: Antifungal Activity of Benzamide, 2-hydroxy-N-5-thiazolyl- Analogs and Other Compounds
| Compound/Analog | Fungus | Activity | Source(s) |
|---|---|---|---|
| 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides | Fungal strains | Screened for antifungal activity | researchgate.net |
| 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)2-hydroxy benzamides | Candida albicans | Slight antifungal activity | researchgate.net |
| Thiazolyl thiazolidine-2,4-dione derivatives | Candida albicans | Moderately potent | heteroletters.org |
| Acrocarposporins A–E (from Acrocarpospora punica) | Aspergillus niger, Penicillium italicum, Candida albicans | Moderate antifungal activities | dergipark.org.trasm.org |
| Monascuspurins A–E (from Monascus purpureus) | Aspergillus niger, Penicillium italicum, Candida albicans | Moderate antifungal activities | dntb.gov.ua |
| Aspergillus sp. extract | Candida albicans | Good activity | frontiersin.org |
Antiviral Activity
The antiviral properties of Benzamide, 2-hydroxy-N-5-thiazolyl- analogs, particularly Nitazoxanide (NTZ) and its active metabolite Tizoxanide, are well-documented and represent a significant area of their therapeutic potential.
Broad-Spectrum Antiviral Potential (e.g., against RNA and DNA viruses)
Nitazoxanide and Tizoxanide have demonstrated a broad-spectrum of antiviral activity, effectively inhibiting the replication of a variety of RNA and DNA viruses in vitro. nih.gov This wide range of activity suggests a mechanism that may target host-cell pathways rather than specific viral components. plos.org The antiviral activity of thiazolides has been reported against several virus families. nih.gov Research has shown that NTZ possesses potent activity against influenza A, hepatitis B and C, and coronaviruses. researchgate.net The discovery of its antiviral properties occurred during its use in treating cryptosporidiosis in AIDS patients. researchgate.netmedchemexpress.com
The mechanism of action of these thiazolides is believed to be at the post-translational level, interfering with the proper processing of certain viral glycoproteins, which in turn hinders the formation of mature viral particles. nih.gov
Activity against Specific Viruses (e.g., Rotavirus, Influenza Virus, Hepatitis B Virus)
Clinical and in vitro studies have confirmed the efficacy of Nitazoxanide and its analogs against specific viruses.
Rotavirus: Nitazoxanide has been shown to be effective in reducing the clinical symptoms in pediatric patients with severe rotavirus infection. nih.gov It has also been shown to be effective in treating rotavirus gastroenteritis in young children. nih.gov
Influenza Virus: Tizoxanide, the active metabolite of NTZ, has been documented to possess potent anti-influenza A activity that is independent of the viral strain and host-cell type. plos.org It was effective in inhibiting influenza A virus replication at submicromolar concentrations in various human cell lines. plos.org The 50% effective concentration (EC50) for Tizoxanide against influenza A virus was reported to be as low as 0.3 μg/ml. plos.org
Hepatitis B Virus (HBV): Thiazolides have shown antiviral activity against Hepatitis B virus. plos.org A range of thiazolides, specifically 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have been synthesized and evaluated for their activity against HBV replication. heteroletters.org
Table 4: Antiviral Activity of Benzamide, 2-hydroxy-N-5-thiazolyl- Analogs against Specific Viruses
| Compound/Analog | Virus | Activity | Source(s) |
|---|---|---|---|
| Nitazoxanide (NTZ) | Rotavirus | Effective in reducing clinical symptoms | nih.govnih.gov |
| Tizoxanide | Influenza A Virus | Potent activity (EC50 = 0.3 μg/ml) | plos.org |
| Thiazolides | Hepatitis B Virus (HBV) | Active against HBV replication | plos.orgheteroletters.org |
Anticancer and Antiproliferative Activity
The anticancer and antiproliferative potential of Benzamide, 2-hydroxy-N-5-thiazolyl- and its analogs have been investigated against a range of human cancer cell lines. Thiazole and benzamide moieties are recognized as important pharmacophores in the development of novel anticancer agents. mdpi.comnih.gov
Activity against Various Cancer Cell Lines
Derivatives of thiazole and benzamide have demonstrated significant cytotoxic effects against numerous cancer cell lines. While specific data for Benzamide, 2-hydroxy-N-5-thiazolyl- is limited, studies on its analogs provide valuable insights into its potential anticancer activity.
For instance, a series of novel N-(thiazol-2-yl)benzamides of quinoxaline (B1680401) were synthesized and evaluated for their in vitro anticancer activity against human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. tandfonline.com Several of these compounds exhibited potent activity, with some showing greater efficacy than the standard drug, etoposide. tandfonline.com Specifically, one of the most active compounds displayed IC50 values of 0.95 ± 0.063 µM against MCF-7, 1.32 ± 0.16 µM against A549, and 1.24 ± 0.10 µM against HepG2. tandfonline.com
In another study, novel benzamide-thiazolyl-chalcone compounds were synthesized and screened against a panel of cancer cell lines including breast (MCF-7, MDA-MB-231), colon (Caco-2), and lung (A549, H1299) cancer cell lines. researchgate.net Two compounds, (E)‐N‐(5‐(3‐(4‐hydroxyphenyl)‐3‐oxoprop‐1‐en‐1‐yl)thiazol‐2‐yl)benzamide and (E)‐N‐(5‐(3‐(4‐methoxyphenyl)‐3‐oxoprop‐1‐en‐1‐yl)thiazol‐2‐yl)benzamide, demonstrated potent anti-proliferative activity against MCF-7 and colon cancer cell lines with IC50 values of 44.00 μM and 58.88 μM, respectively. researchgate.net
Furthermore, research on indanone-based thiazolyl hydrazone derivatives has shown significant cytotoxicity against p53 mutant colorectal cancer cell lines such as HT-29 and COLO 205, with IC50 values as low as 0.44 µM and 0.98 µM, respectively. nih.gov Benzimidazole (B57391) derivatives have also been evaluated against HCT-116 and MCF-7 cell lines, with some compounds showing high cytotoxic activity with IC50 values of 8.86±1.10 μg/mL against MCF-7 and 16.18±3.85 μg/mL against HCT-116. waocp.org
The table below summarizes the reported anticancer activities of various analogs.
Selective Cytotoxicity to Cancer Cells vs. Normal Cells
A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing toxicity to normal, healthy cells. ijcrt.org Studies on analogs of Benzamide, 2-hydroxy-N-5-thiazolyl- suggest a potential for such selectivity.
In a study involving novel N-(thiazol-2-yl)benzamides of quinoxaline, the most potent anticancer compounds were tested for their cytotoxicity against a normal breast cell line (MCF-10A). tandfonline.com These compounds did not exhibit significant cytotoxicity towards the normal cells, with IC50 values above 85 µM for all tested compounds, indicating a high degree of selectivity for cancer cells. tandfonline.com
Similarly, a series of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were evaluated for their selectivity. mdpi.com The most active compounds were tested on non-tumorigenic breast epithelial cell lines (MCF-10A) and were found to be selective towards cancer cells, as they did not exhibit cytotoxicity (GI50 >100 μM) on the normal cells. mdpi.com One compound, in particular, showed almost three times more selectivity for MCF-7 cancer cells compared to the MCF-10A normal breast epithelial cells. mdpi.com
Furthermore, a study on novel benzamide-thiazolyl-chalcone compounds reported that all synthesized compounds exhibited no significant cytotoxicity to normal fibroblast cells. researchgate.net
Anti-inflammatory Activity
Thiazole derivatives have been widely investigated for their anti-inflammatory properties. rasayanjournal.co.inresearchgate.net The anti-inflammatory activity of these compounds is often evaluated using in vitro methods such as the albumin denaturation assay and the human red blood cell (HRBC) membrane stabilization method. ijcrt.orgrasayanjournal.co.in
A study on a series of 2,4-disubstituted thiazole derivatives demonstrated significant anti-inflammatory activity in the albumin denaturation assay. rasayanjournal.co.in For example, 2-(2,3-dimethylphenylamino)-N-(4-(4-methylphenyl)thiazol-2-yl)benzamide and 2-(2,3-dimethylphenylamino)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide showed better anti-inflammatory activity at concentrations of 800 µg/ml and 1600 µg/ml when compared to the standard drug, diclofenac (B195802) sodium. rasayanjournal.co.in Another compound, 2-(2,3-dimethyl phenylamino)-N-(4-(4-hydroxyphenyl) thiazol-2-yl) benzamide, also exhibited good anti-inflammatory activity at various concentrations. rasayanjournal.co.in
The table below presents the percentage inhibition of protein denaturation by some thiazole analogs.
Antioxidant Activity (e.g., DPPH method)
The antioxidant potential of chemical compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. mdpi.com
Studies on analogs of Benzamide, 2-hydroxy-N-5-thiazolyl- have revealed significant antioxidant properties. For instance, a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were evaluated for their antioxidant activity. nih.govmdpi.com One particular derivative, (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, exhibited strong antioxidant activity by scavenging DPPH radicals. nih.gov This activity is attributed to the presence of hydroxyl groups on the benzylidene ring, which can readily donate a hydrogen atom to stabilize the radical. mdpi.com
Enzyme Inhibition Studies
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for the development of agents for treating hyperpigmentation disorders. nih.govresearchgate.net Several thiazole and benzamide derivatives have been identified as potent tyrosinase inhibitors. mdpi.comnih.gov
A study on a series of N-arylated 4-yl-benzamides containing a bi-heterocyclic thiazole-triazole core demonstrated potent inhibitory activities against mushroom tyrosinase, with IC50 values lower than the standard inhibitor, kojic acid (IC50 value of 16.8320 ± 1.1600 μM). nih.gov Kinetic studies revealed that one of the potent compounds acts as a non-competitive inhibitor. nih.gov
In another investigation, (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were designed as tyrosinase inhibitors. mdpi.com Two derivatives, (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one and (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, showed more potent mushroom tyrosinase inhibitory activities than kojic acid. mdpi.com The latter compound was found to be a competitive inhibitor. mdpi.com The position of hydroxyl groups on the benzylidene ring was found to be crucial for the tyrosinase inhibitory activity. mdpi.comnih.gov
The table below shows the tyrosinase inhibitory activity of some thiazole analogs.
Receptor Antagonism Studies
Beyond enzyme inhibition, benzamide derivatives have also been investigated for their ability to antagonize specific receptors.
Thiazole and thiadiazole analogs have been identified as a novel class of adenosine (B11128) receptor antagonists. acs.org Structure-activity relationship studies of N-[4-(2-pyridyl)thiazol-2-yl]benzamides revealed affinities in the micromolar range for adenosine receptors. acs.org A related series of thiadiazolobenzamides yielded even more potent and selective antagonists. For example, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide showed a Ki value of 7 nM at the adenosine A1 receptor. acs.org These findings indicate that the benzamide moiety, in combination with a thiazole or thiadiazole ring, is a key structural element for adenosine receptor antagonism.
More recently, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov A compound library screening led to the discovery of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov Further investigation of 61 analogs led to the identification of compounds with even greater inhibitory potency, with IC50 values in the low micromolar range (1–3 μM). nih.gov One analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective, noncompetitive antagonist, suggesting it acts as a negative allosteric modulator of ZAC. nih.gov This research opens up new avenues for exploring the physiological roles of ZAC using these novel pharmacological tools.
Table 4: Antagonist Properties of N-(thiazol-2-yl)-benzamide Analogs at the Zinc-Activated Channel (ZAC)
| Analog | IC50 (μM) |
|---|---|
| 1 | ~3 |
| 2b | ~2 |
| 3f | ~1.5 |
| 4c | ~2.5 |
| TTFB (5a) | ~1 |
Data represents averaged IC50 values from concentration-inhibition curves. nih.gov
Zinc-Activated Channel (ZAC) Antagonism
Recent research has identified a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily. nih.gov A screening of a compound library led to the discovery of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a new ZAC antagonist. nih.gov This initial finding prompted a more extensive investigation into the structural requirements for ZAC activity through the functional characterization of 61 analogs. nih.gov
These studies, conducted using two-electrode voltage clamp electrophysiology on ZAC expressed in Xenopus oocytes, identified several analogs with more potent ZAC inhibition than the original hit compound. nih.gov Notably, some of these N-(thiazol-2-yl)-benzamide analogs demonstrated IC₅₀ values in the low micromolar range, between 1 and 3 μM. nih.govku.dknih.gov
Further investigation into the mechanism of action revealed that these compounds likely act as negative allosteric modulators of ZAC. nih.govku.dk Evidence for this includes the largely non-competitive antagonism of Zn²⁺-induced ZAC signaling and the finding that the antagonist N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) targets the transmembrane and/or intracellular domains of the receptor. nih.govku.dk The slow onset of the channel block by TTFB also suggests a state-dependent inhibition. nih.govku.dk This compound was found to be a roughly equipotent antagonist of ZAC activity evoked by both zinc (Zn²⁺) and protons (H⁺), as well as the spontaneous activity of the channel. nih.govnih.gov
Table 1: ZAC Antagonistic Activity of Selected N-(thiazol-2-yl)-benzamide Analogs nih.gov
| Compound | IC₅₀ (µM) | pIC₅₀ ± S.E.M. | Hill Coefficient (n_H) ± S.E.M. |
| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ~3-5 | n.d. | n.d. |
| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | ~1-3 | n.d. | n.d. |
| Other potent analogs | 1–3 | n.d. | n.d. |
| n.d. = not determinable from the provided source. |
Specificity against other Cys-loop Receptors (e.g., 5-HT3A, nAChR, GABAA, Glycine (B1666218) Receptors)
A key aspect of the pharmacological profile of this class of ZAC antagonists is their selectivity over other members of the Cys-loop receptor superfamily. The Cys-loop family includes major neurotransmitter receptors such as the nicotinic acetylcholine (B1216132) (nAChR), serotonin (B10506) (5-HT₃), γ-aminobutyric acid type A (GABAₐ), and glycine (GlyR) receptors. nih.gov
To assess this selectivity, the representative compound N-(4-(tert-butyl)thiazol-yl)-3-fluorobenzamide (TTFB) was tested for activity at several of these related receptors. nih.gov The results demonstrated a high degree of specificity for ZAC. At a concentration of 30 μM, TTFB exhibited no significant agonist, antagonist, or modulatory effects at the following Cys-loop receptors:
5-HT₃A receptor nih.govku.dknih.gov
α₃β₄ nicotinic acetylcholine receptor nih.govku.dknih.gov
α₁β₂γ₂S GABAₐ receptor nih.govku.dknih.gov
α₁ glycine receptor nih.govku.dknih.gov
This lack of cross-reactivity at a relatively high concentration underscores the selective nature of this benzamide analog as a ZAC antagonist. nih.gov The N-(thiazol-2-yl)-benzamide scaffold has been utilized in the development of ligands for a diverse range of targets, but the specific substitutions in the ZAC antagonists identified likely render them inactive at these other receptors. researchgate.net This selectivity is a crucial feature, suggesting that these compounds can be valuable pharmacological tools for studying the specific physiological and pathological roles of the ZAC receptor without the confounding effects of interacting with other major neurotransmitter systems. nih.govku.dk
Table 2: Specificity of N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) at other Cys-loop Receptors nih.govku.dknih.gov
| Receptor Subtype | Activity at 30 µM |
| 5-HT₃A | No significant effect |
| α₃β₄ Nicotinic Acetylcholine | No significant effect |
| α₁β₂γ₂S GABAₐ | No significant effect |
| α₁ Glycine | No significant effect |
Mechanistic Insights into the Biological Actions of Benzamide, 2 Hydroxy N 5 Thiazolyl
Molecular Targets and Pathways of Action
The compound Benzamide (B126), 2-hydroxy-N-5-thiazolyl-, also known as Tizoxanide, is the active metabolite of the broad-spectrum anti-infective agent Nitazoxanide (B1678950). nih.govresearchgate.net It exhibits a range of biological activities by interacting with various molecular targets and pathways in viruses, bacteria, fungi, and cancer cells.
Interference with Viral Glycoprotein (B1211001) Processing (Antiviral Mechanism)
Tizoxanide demonstrates broad-spectrum antiviral activity against a variety of RNA and DNA viruses. nih.gov Its primary antiviral mechanism does not involve the inhibition of viral RNA transcription or a general blockage of viral protein synthesis. nih.govresearchgate.net Instead, it operates at a post-translational level by interfering with the proper processing of specific viral glycoproteins. nih.gov
In the context of influenza A virus, thiazolides like Tizoxanide selectively block the maturation of the viral hemagglutinin (HA). nih.gov This disruption occurs before the glycoprotein becomes resistant to endoglycosidase H digestion, a key step in its processing. nih.gov The improper maturation of HA impairs its intracellular trafficking and its subsequent insertion into the host cell's plasma membrane. nih.gov This is a critical step for the correct assembly and release of new viral particles. nih.gov By targeting the maturation of this essential viral glycoprotein, Tizoxanide effectively hinders the formation of mature and infectious virions. nih.govnih.gov This mechanism of action has been observed against several influenza A virus strains, including H1N1, H3N2, and avian influenza. nih.gov
| Viral Target | Mechanism of Action | Outcome | Affected Viruses |
| Viral Glycoproteins (e.g., Hemagglutinin) | Interference with post-translational processing and maturation. nih.govnih.gov | Impaired intracellular trafficking and insertion into host plasma membrane, hindering the formation of mature viral particles. nih.gov | Influenza A (H1N1, H3N2, Avian), Rotaviruses, Sendai virus, Respiratory syncytial virus (RSV), Coronavirus, Vesicular stomatitis virus (VSV), Adenovirus, Herpes simplex virus type 1 (HSV-1). nih.govnih.gov |
Interaction with Glutathione (B108866) S-transferase Pi 1 (GSTP1) for Apoptosis Induction
In the context of cancer biology, thiazolides have been found to induce apoptosis (programmed cell death) in colon cancer cells. nih.govmerckmillipore.com This effect is mediated through the interaction with Glutathione S-transferase Pi 1 (GSTP1), a detoxification enzyme often overexpressed in various tumors, including colon carcinomas. merckmillipore.comuni-konstanz.denih.gov
Research has shown that GSTP1 is a major thiazolide-binding protein. nih.gov The enzymatic activity of GSTP1 is, in fact, required for the thiazolide-induced apoptosis. merckmillipore.comuni-konstanz.de Thiazolides strongly inhibit the enzymatic activity of recombinant GSTP1. nih.gov Furthermore, silencing the expression of GSTP1 using siRNA makes cancer cells less sensitive to the apoptosis-inducing effects of these compounds. nih.gov Conversely, overexpressing GSTP1 increases the sensitivity of cells to thiazolide-induced cell death. nih.gov Interestingly, increased intracellular levels of glutathione (GSH), a substrate of GSTP1, sensitize colon cancer cells to thiazolides, suggesting that the enzymatic activity of GSTP1 in conjugating GSH to the thiazolide may be a critical factor in this process. uni-konstanz.denih.govnih.gov This suggests that thiazolides may act as pro-drugs that are activated by GSTP1 to induce apoptosis in cancer cells. nih.gov
| Cellular Target | Mechanism of Action | Outcome | Cell Type |
| Glutathione S-transferase Pi 1 (GSTP1) | Direct binding and inhibition of enzymatic activity; GSTP1-dependent activation of the pro-drug. nih.govmerckmillipore.comuni-konstanz.denih.gov | Induction of apoptosis (programmed cell death). nih.govmerckmillipore.com | Colon cancer cells. nih.gov |
Inhibition of FtsZ Polymerization in Bacterial Cell Division
Benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. bohrium.commdpi.com FtsZ, a homolog of eukaryotic tubulin, is a crucial protein that forms a contractile ring (the Z-ring) at the future division site in most bacteria. mdpi.comfrontiersin.org The proper assembly and dynamic nature of the FtsZ ring are essential for bacterial cytokinesis. frontiersin.org
Compounds targeting FtsZ can disrupt its polymerization dynamics, leading to the inhibition of bacterial cell division and subsequent cell death. bohrium.comsemanticscholar.org Some benzamide derivatives have been shown to enhance FtsZ polymerization and bundling of its protofilaments. frontiersin.org This stabilization of the FtsZ polymer suppresses its dynamic nature, which is necessary for the proper function of the Z-ring. science.gov This mechanism is analogous to the action of the anticancer drug taxol, which stabilizes microtubules. science.gov By disrupting the normal assembly and disassembly of FtsZ, these compounds effectively block bacterial cell division, leading to an antibacterial effect against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgsemanticscholar.org
| Bacterial Target | Mechanism of Action | Outcome | Affected Bacteria |
| FtsZ (Filamenting temperature-sensitive mutant Z) | Inhibition of polymerization dynamics, often by stabilizing the FtsZ polymer. frontiersin.orgscience.gov | Disruption of Z-ring formation, leading to inhibition of cell division and bactericidal effects. bohrium.comfrontiersin.org | Staphylococcus aureus (including MRSA), Bacillus subtilis, Streptococcus pneumoniae, and some Gram-negative bacteria. frontiersin.orgsemanticscholar.orgmdpi.com |
Competitive Inhibition of Tyrosinase Enzyme
Certain benzamide derivatives act as inhibitors of tyrosinase, a key enzyme in the biosynthesis of melanin (B1238610). nih.gov Melanin is the primary pigment responsible for coloration in skin, hair, and eyes, and its overproduction can lead to hyperpigmentation disorders. science.gov Tyrosinase catalyzes the initial and rate-limiting steps in the melanin production pathway. science.gov
Kinetic studies have revealed that some 2-hydroxy-N-thiazolyl-benzamide analogs act as competitive inhibitors of tyrosinase. nih.govnih.gov This means they bind to the active site of the enzyme, the same site where the natural substrate, L-tyrosine, binds. nih.gov By competing with the substrate, these inhibitors reduce the rate of the enzymatic reaction, thereby decreasing melanin production. nih.govnih.gov The competitive nature of the inhibition has been confirmed through Lineweaver-Burk plot analysis. nih.gov Molecular docking studies further support these findings, showing that the inhibitors can fit into the active site of the tyrosinase enzyme. mdpi.com
| Enzyme Target | Inhibition Type | Mechanism of Action | Potential Application |
| Tyrosinase | Competitive. nih.govnih.gov | Binds to the active site of the enzyme, preventing the binding of the natural substrate (L-tyrosine). nih.gov | Treatment of hyperpigmentation disorders, skin-whitening agents. nih.govresearchgate.net |
Inhibition of Carbonic Anhydrase Isozymes (CA IX)
Sulfonamide derivatives of benzamides have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain CA isozymes, particularly CA IX, are tumor-associated and are overexpressed in response to hypoxia in many types of cancer. nih.govnih.gov CA IX plays a role in pH regulation in the tumor microenvironment, which is crucial for tumor cell survival and proliferation. nih.gov
Benzamide-4-sulfonamides have been shown to be effective inhibitors of several human CA isoforms, with particularly strong inhibition of the tumor-associated isoform hCA IX. nih.gov Some of these compounds exhibit inhibition constants in the low nanomolar range against hCA IX. nih.govrsc.org The inhibition of CA IX by these compounds can disrupt the pH balance in the tumor microenvironment, potentially leading to anti-tumor effects. researchgate.net The structure-activity relationship studies indicate that modifications to the benzamide scaffold can lead to highly effective and selective CA IX inhibitors. nih.gov
| Enzyme Target | Inhibition Potency (KI) | Mechanism of Action | Therapeutic Implication |
| Carbonic Anhydrase IX (CA IX) | Low nanomolar to subnanomolar range. nih.gov | Inhibition of the enzyme's catalytic activity, disrupting pH regulation. nih.gov | Antitumor agent by targeting the hypoxic tumor microenvironment. nih.govresearchgate.net |
Inhibition of CYP51B in Fungi
While direct evidence for "Benzamide, 2-hydroxy-N-5-thiazolyl-" specifically inhibiting CYP51B in fungi is not explicitly detailed in the provided search results, the broader class of thiazolides, which includes the parent compound Nitazoxanide, has demonstrated antifungal activity. The general mechanism for many antifungal agents involves targeting essential fungal enzymes. Further research would be needed to definitively establish the interaction between this specific benzamide and fungal CYP51B.
Inhibition of Methylene (B1212753) Tetrahydrofolate Reductase
Recent in silico studies have explored the potential of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide (HTBH), a structurally related compound, as an inhibitor of methylene tetrahydrofolate reductase (MTHFR). dergipark.org.tr MTHFR is a critical enzyme in folate metabolism, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This step is essential for the synthesis of methionine and S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including DNA synthesis and methylation. dergipark.org.tr
Molecular docking analyses have indicated that HTBH exhibits a strong binding affinity for MTHFR, suggesting its potential as an inhibitor. dergipark.org.tr The inhibition of MTHFR can disrupt normal folate metabolism, which may have significant implications for various biological processes. dergipark.org.tr It is important to note that MTHFR gene polymorphisms have been associated with a predisposition to several diseases, and systemic inflammation is considered a potential underlying factor. nih.gov Specifically, the C677T polymorphism in the MTHFR gene has been linked to increased levels of systemic inflammation. nih.gov While direct studies on Benzamide, 2-hydroxy-N-5-thiazolyl- and MTHFR are limited, the findings with structurally similar compounds highlight a potential area for future investigation.
Aurora A Kinase Inhibition and its Cellular Consequences
Aurora A kinase is a key serine/threonine kinase that plays a crucial role in regulating mitotic events, including centrosome maturation and spindle assembly. frontiersin.org Overexpression of Aurora A is a common feature in a wide variety of human cancers, making it an attractive target for anticancer drug development. frontiersin.org
While direct studies on Benzamide, 2-hydroxy-N-5-thiazolyl- as an Aurora A kinase inhibitor are not extensively documented, the broader class of benzamide derivatives has shown significant activity in this area. For instance, a series of 2-aminobenzimidazoles, which can be considered bioisosteres of some benzamide-containing Aurora kinase inhibitors, have demonstrated potent inhibition of Aurora kinases. science.gov The inhibition of Aurora A kinase typically leads to defects in spindle formation, G2-M cell cycle arrest, and ultimately, inhibition of cell proliferation. frontiersin.org
Furthermore, other heterocyclic compounds incorporating a benzamide moiety have been synthesized and shown to possess dual inhibitory activity against both Aurora A kinase and another mitotic kinesin, KSP. nih.gov This dual inhibition can lead to enhanced antitumor effects. nih.gov The cellular consequences of Aurora A inhibition by such compounds include the induction of apoptosis and the sensitization of cancer cells to other chemotherapeutic agents. frontiersin.orgscience.gov
Cellular Effects and Signaling Pathways (excluding clinical human trial data)
Induction of Apoptosis (e.g., caspase activation)
Benzamide, 2-hydroxy-N-5-thiazolyl- and related benzamide derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govnih.govmerckmillipore.com The apoptotic process induced by these compounds often involves the activation of the intrinsic mitochondrial pathway. nih.gov This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates caspase-9. nih.gov Activated caspase-9 then triggers a cascade of effector caspases, including caspase-3, -6, and -7, leading to the execution of apoptosis. nih.gov
Studies have demonstrated that treatment with certain N-substituted benzamides leads to a significant increase in nuclear fragmentation and the activation of multiple caspases, including caspase-2, -3, -8, and -9. researchgate.net The involvement of the mitochondrial pathway is further supported by the observation of cytochrome c release and the translocation of apoptosis-inducing factor (AIF) into the nucleus. researchgate.net In some contexts, the pro-apoptotic activity of these compounds is dependent on the expression and enzymatic activity of Glutathione S-transferase P1 (GSTP1). nih.govmerckmillipore.comuni-konstanz.de
| Cell Line | Apoptotic Effect | Key Molecular Events |
| HL-60 (Human promyelocytic leukemia) | Induction of apoptosis | Cytochrome c release, Caspase-9 activation. nih.gov |
| K562 (Human chronic myelogenous leukemia) | Induction of apoptosis | Nuclear fragmentation, Caspase-2, -3, -8, -9 activation, Cytochrome c release. researchgate.net |
| Caco-2 (Human colorectal adenocarcinoma) | Induction of apoptosis | Caspase activation, GSTP1-dependent. nih.govuni-konstanz.denih.gov |
Modulation of Melanin Production
Melanin-concentrating hormone (MCH) and its receptor are known to play a role in regulating pigmentation. google.com Antagonists of the MCH receptor, which can include certain benzimidazole (B57391) derivatives, have the potential to influence melanin production. google.com The synthesis of melanin occurs in melanocytes and involves the enzymatic conversion of tyrosine to either eumelanin (B1172464) (brown-black pigment) or pheomelanin (red-yellow pigment). nih.gov The balance between these two types of melanin is influenced by the availability of cysteine and the activity of the glutathione system. nih.gov Therefore, compounds that affect these pathways could potentially modulate melanin production.
Impact on Cell Growth and Proliferation in Cancer Cells
Benzamide, 2-hydroxy-N-5-thiazolyl- and its derivatives have demonstrated significant anti-proliferative effects in various cancer cell lines. nih.govnih.govnih.gov The inhibition of cell growth is often linked to the induction of cell cycle arrest, typically at the G2/M phase. nih.gov This cell cycle blockade prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
The anti-proliferative activity of these compounds is not solely dependent on p53 status, as the G2/M arrest has been observed in both p53-proficient and p53-deficient cell lines. nih.gov In addition to cell cycle arrest, some substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to disrupt the actin cytoskeleton in cancer cells. nih.gov This disruption affects crucial cellular processes such as cell adhesion, motility, and vesicular transport, all of which are vital for tumor growth and expansion. nih.gov Furthermore, some of these compounds can inhibit autophagic flux, which can sensitize cancer cells to metabolic stress and potentiate the effects of other anti-cancer drugs. nih.gov
| Cancer Cell Type | Effect on Growth and Proliferation | Underlying Mechanism |
| 70Z/3 (Mouse pre-B cell) | Inhibition of proliferation | G2/M cell cycle arrest, Induction of apoptosis. nih.gov |
| HL-60 (Human promyelocytic leukemia) | Inhibition of proliferation | G2/M cell cycle arrest, Induction of apoptosis. nih.gov |
| Caco-2 (Human colorectal adenocarcinoma) | Inhibition of proliferation | Induction of GSTP1-dependent apoptosis. nih.gov |
| Human Melanoma Cells | Inhibition of proliferation | Disruption of actin cytoskeleton, Inhibition of autophagic flux. nih.gov |
Structure Activity Relationship Sar Studies of Benzamide, 2 Hydroxy N 5 Thiazolyl Derivatives
Influence of Substituents on the Benzene (B151609) Ring
Modifications to the benzene ring of the 2-hydroxy-N-5-thiazolyl-benzamide scaffold have been a key focus of SAR studies to optimize biological activity.
The presence and position of hydroxyl (-OH) and alkoxy (-OR) groups on the benzamide's phenyl ring are critical for the biological activities of these derivatives. The 2-hydroxy group, in particular, is a common feature in many active compounds.
Research has shown that the 2-hydroxy group can be a key pharmacophore. For instance, in a series of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, this group was integral to the core structure evaluated for antifungal activity. nih.gov The conversion of these 2-hydroxybenzamides to their 2-alkoxy derivatives by reacting them with n-alkylbromides led to a new set of compounds with modified properties. nih.gov
In the context of anti-protozoal activity, N-benzoyl-2-hydroxybenzamides have been investigated, highlighting the importance of the 2-hydroxy group on the benzamide (B126) ring (Ring A). nih.gov Modifications at this position, along with changes to the linker and the other phenyl ring (Ring B), were explored to improve activity and metabolic stability. nih.gov The synthesis of related compounds where the hydroxyl group is altered, for example, to an acetoxy group, further underscores the significance of this functional group in modulating biological effects. science.gov
The following table summarizes the effect of hydroxyl and alkoxy group substitutions on the biological activity of Benzamide, 2-hydroxy-N-5-thiazolyl- derivatives:
| Compound Class | Substitution | Biological Activity | Reference |
| 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides | 2-hydroxy | Antifungal | nih.gov |
| 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxy benzamides | 2-alkoxy | Antifungal | nih.gov |
| N-benzoyl-2-hydroxybenzamides | 2-hydroxy | Anti-protozoal | nih.gov |
| 3-acetoxy-2-methyl-N-(phenyl)benzamide | 3-acetoxy | Not specified | science.gov |
The electronic properties of substituents on the benzene ring, whether they are electron-donating or electron-withdrawing, play a pivotal role in the biological activity of 2-hydroxy-N-5-thiazolyl-benzamide derivatives.
Studies on various benzamide derivatives have demonstrated that the presence of electron-donating groups on the aromatic ring can enhance biological activity. For example, in a series of bis(azolyl)urea derivatives, which share structural similarities, electron-donating substituents on the aromatic ring were found to increase antibacterial activity. researchgate.net This suggests that increased electron density on the phenyl ring can be favorable for certain biological interactions. In the context of α-glucosidase inhibition, compounds with electron-donating groups showed higher inhibitory activity than those with electron-withdrawing groups. mdpi.com
Conversely, the introduction of electron-withdrawing groups can have varied effects. In some cases, it can lead to a decrease or loss of potency. nih.gov For instance, the introduction of strong electron-withdrawing groups like a nitro group or more than one halogen on the benzene ring of a thiazole-phenyl moiety has been shown to dramatically reduce antiviral activity. science.gov However, in other instances, specific electron-withdrawing groups can be beneficial. For example, in a series of N-benzoyl-2-hydroxybenzamides, a methoxycarbonyl-substituted compound retained fair potency against P. falciparum. nih.gov
The following table illustrates the impact of electron-donating and electron-withdrawing groups on the activity of related benzamide derivatives:
| Compound Series | Substituent Type | Effect on Activity | Reference |
| Bis(azolyl)urea derivatives | Electron-donating | Enhanced antibacterial activity | researchgate.net |
| Benzyl-1,2,3-triazole derivatives | Electron-donating | Higher α-glucosidase inhibitory activity | mdpi.com |
| N-benzoyl-2-hydroxybenzamides | Electron-withdrawing (e.g., cyano, methanesulfonyl, nitro) | Loss of potency | nih.gov |
| Thiazole-phenyl derivatives | Strong electron-withdrawing (e.g., multiple halogens, nitro) | Dramatically reduced antiviral activity | science.gov |
| N-benzoyl-2-hydroxybenzamides | Electron-withdrawing (methoxycarbonyl) | Maintained fair potency | nih.gov |
The 2-hydroxy-N-5-thiazolyl-benzamide scaffold and its derivatives have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.
SAR studies have revealed that specific substitutions on the benzamide ring are crucial for COX-2 inhibitory activity. For instance, in a series of 2-hydroxy-N-(2,4-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl) benzamides, substitutions on the isatin (B1672199) moiety, which is related to the benzamide core, significantly influenced COX-2 inhibition. ijpbs.com Compounds with dichloro (5,6-dichloro), fluoro (5-F), and chloro (5-Cl) substituents demonstrated potent anti-inflammatory activity and significant COX-2 inhibition. ijpbs.com This highlights the role of halogen substitutions in enhancing COX-2 inhibitory potential.
The broader class of thiazole (B1198619) derivatives has been extensively studied for COX-2 inhibition. The nature and size of substituents are critical, with some studies indicating that moieties like a sulfonamide (SO₂NH₂) group are crucial for maintaining or increasing anti-inflammatory activity and COX-2 inhibition. nih.gov The replacement of carboxylic acid groups with amide groups in some NSAIDs has been shown to confer greater selectivity for COX-2 over COX-1. ijpbs.com
The following table summarizes the role of substitutions in COX-2 inhibition for related benzamide and thiazole derivatives:
| Compound Series | Substitution | Effect on COX-2 Inhibition | Reference |
| 2-hydroxy-N-(2,4-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl) benzamides | 5,6-dichloro | Potent inhibition | ijpbs.com |
| 2-hydroxy-N-(2,4-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl) benzamides | 5-F | Potent inhibition | ijpbs.com |
| 2-hydroxy-N-(2,4-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl) benzamides | 5-Cl | Potent inhibition | ijpbs.com |
| Substituted imidazoline-5-one derivatives | SO₂NH₂ moiety | High efficacy | nih.gov |
The N-(thiazol-2-yl)-benzamide scaffold has been identified as a versatile chemical framework for developing ligands for a variety of biological targets, including the zinc-activated channel (ZAC). While direct studies on "Benzamide, 2-hydroxy-N-5-thiazolyl-" for ZAC antagonism are not specified in the provided context, the broader N-(thiazol-2-yl)-benzamide moiety has been explored for this purpose. researchgate.net
The development of selective antagonists for targets like adenosine (B11128) receptors, which share some structural ligand requirements with other receptors, provides insights into how modifications can influence activity. For instance, in the development of adenosine A₁ and A₃ receptor antagonists based on the N-(3-phenyl-1,2,4-thiadiazol-5-yl)-benzamide scaffold, the electronic nature of substituents at the 4-position of the benzamide ring played a significant role in A₃ receptor binding. researchgate.net This suggests that similar electronic tuning on the benzamide ring of 2-hydroxy-N-5-thiazolyl-benzamide could be a strategy for developing ZAC antagonists.
The N-(thiazol-2-yl)-benzamide scaffold has been utilized in the development of ligands for a diverse range of targets, indicating its chemical tractability for creating selective modulators. researchgate.net
Modifications to the Thiazole Ring System
The thiazole ring is a cornerstone of the "Benzamide, 2-hydroxy-N-5-thiazolyl-" structure, and modifications to this heterocyclic system are critical in defining the compound's biological profile.
The substituent at the 5-position of the thiazole ring is a key determinant of the biological activity of these benzamide derivatives. SAR studies have consistently shown that the nature of the group at this position can dramatically alter the compound's potency and selectivity for various targets.
In the context of anti-inflammatory activity, the substitution pattern on the thiazole ring is crucial. For example, in a series of thiazole derivatives, the presence of specific groups attached to the thiazole ring was found to be essential for their anti-inflammatory and analgesic properties. researchgate.net
For apoptosis induction in colon carcinoma cells, the substituent on the thiazole ring was found to be more critical than variations on the benzene ring. Specifically, for thiazolide derivatives, the removal of a bromine atom from the thiazole ring led to a significant reduction in cell death induction. nih.govmerckmillipore.com This underscores the critical role of the thiazole substituent in this particular biological activity.
Furthermore, in the development of cannabinoid CB2 receptor agonists with anti-inflammatory properties, N-(benzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives, where the thiazole is part of a larger fused system, showed high affinity and selectivity. researchgate.net This again points to the importance of the thiazole moiety and its substitution pattern.
The following table highlights the importance of the 5-substituted thiazole moiety in different biological contexts:
| Compound Series | Thiazole Ring Modification | Biological Effect | Reference |
| Thiazolide derivatives | Removal of bromide from thiazole ring | Strong reduction of apoptosis induction in colon cancer cells | nih.govmerckmillipore.com |
| N-(benzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives | Fused benzothiazole (B30560) system | High affinity and selectivity for CB2 receptors | researchgate.net |
| Various thiazole derivatives | Substitution on the thiazole ring | Essential for anti-inflammatory and analgesic activities | researchgate.net |
Role of Substituents at the 2-position of the Thiazole Ring (e.g., amino, alkyl, N-substituted aryl amino)
The substitution at the 2-position of the thiazole ring in 2-hydroxy-N-5-thiazolyl-benzamide derivatives has been a key area of investigation for developing compounds with various therapeutic properties, including antifungal and antibacterial activities.
Research has shown that introducing different substituents at this position can significantly modulate the biological efficacy of the parent compound. For instance, the synthesis of derivatives such as 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxy benzamide, and 2-hydroxy-5-(2-alkyl-1,3-thiazol-5-yl) benzamide has been accomplished by reacting 5-(bromoacetyl) salicylamide (B354443) with various thioamides. researchgate.netnih.gov Further modifications, such as the preparation of 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)2-hydroxy benzamides, have also been reported. researchgate.netnih.gov
These studies indicate that the nature of the substituent at the 2-position, whether it be a simple amino group, an alkyl chain, or a more complex N-substituted aryl amino group, plays a crucial role in the molecule's interaction with biological targets. The antifungal activity of these compounds has been a particular focus, with screening results indicating that these modifications can lead to potent antifungal agents. researchgate.netnih.gov
The following table summarizes the types of substituents explored at the 2-position of the thiazole ring:
| Substituent Type | Example Compound Class | Reference |
| Unsubstituted | 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide | researchgate.netnih.gov |
| Amino | 5-(2-amino-1, 3-thiazol-5-yl)-2-hydroxy benzamide | researchgate.netnih.gov |
| Alkyl | 2-hydroxy-5-(2-alkyl-1,3-Thiazol-5-yl) benzamide | researchgate.netnih.gov |
| N-substituted aryl amino | 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)2-hydroxy benzamides | researchgate.netnih.gov |
Impact of Bromide Atom on Thiazole Ring for Apoptosis Induction
The presence of a bromide atom on the thiazole ring of certain benzamide derivatives has been identified as a critical factor for their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govmerckmillipore.comuni-konstanz.de
Specifically, in studies involving colorectal tumor cells, the bromo-thiazolide RM4819 (N-(5-bromothiazol-2-yl)-2-hydroxy-3-methylbenzamide) has been shown to be a potent inducer of apoptosis. nih.govnih.govmerckmillipore.comuni-konstanz.de The mechanism of this action is linked to the interaction of RM4819 with glutathione (B108866) S-transferase P1 (GSTP1), an enzyme often overexpressed in tumors. nih.govmerckmillipore.comuni-konstanz.de The enzymatic activity of GSTP1 is required for the thiazolide to trigger apoptosis. nih.govmerckmillipore.comuni-konstanz.de
Crucially, research has demonstrated that the removal of the bromide atom from the thiazole ring leads to a significant reduction in the compound's ability to induce cell death in colon cancer cells. nih.govnih.govmerckmillipore.comuni-konstanz.de This highlights the indispensable role of the bromine substituent in the pro-apoptotic activity of these thiazolide derivatives. While variations in the substituents on the benzene ring did not significantly affect apoptosis induction, the presence of the bromide on the thiazole ring was paramount. nih.govmerckmillipore.comuni-konstanz.de
The following table outlines the key findings regarding the impact of the bromide atom:
| Compound | Key Structural Feature | Apoptosis Induction in Colon Cancer Cells | Reference |
| RM4819 | Bromo-thiazole ring | Active | nih.govnih.govmerckmillipore.comuni-konstanz.de |
| Derivative lacking bromide | Thiazole ring without bromide | Strongly reduced activity | nih.govnih.govmerckmillipore.com |
Modifications for ZAC Antagonism
The N-(thiazol-2-yl)-benzamide scaffold has been utilized in the development of ligands for a wide array of biological targets. researchgate.net While specific modifications of Benzamide, 2-hydroxy-N-5-thiazolyl- for Zinc-activated channel (ZAC) antagonism are not extensively detailed in the provided search results, the general applicability of this scaffold in medicinal chemistry suggests its potential for such applications. The development of antagonists for adenosine receptors, for example, has involved the use of N-[4-(2-pyridyl)thiazol-2-yl]benzamides, which demonstrated affinities in the micromolar range. researchgate.net This indicates that strategic modifications to the thiazole and benzamide rings can tune the compound's selectivity and potency for specific receptors.
Impact of the Amide Linker and Substitutions
The amide linker connecting the 2-hydroxybenzoyl and thiazole moieties, along with substitutions on the amide nitrogen, is a critical determinant of the biological activity of these compounds.
Role of N-Substitution on the Amide Nitrogen
The substitution on the amide nitrogen of benzamide derivatives plays a significant role in their biological activity. While the core structure of Benzamide, 2-hydroxy-N-5-thiazolyl- features an unsubstituted amide nitrogen, related studies on other benzamide derivatives highlight the importance of this position. For instance, in a series of benzodioxane-benzamide derivatives, modifications at the amide function generally led to a decrease in antibacterial activity. bohrium.com However, this is not a universal rule, and in some cases, N-substitution can be beneficial. The nitrogen atom in the amide can participate in nucleophilic substitution reactions, allowing for the introduction of various functionalities. smolecule.com
Effects of Linker Functionalization on Antimicrobial Activity
Functionalization of the linker between the two main aromatic moieties in benzamide derivatives has been explored as a strategy to modulate their antimicrobial properties. In a study on benzodioxane-benzamides as inhibitors of the bacterial cell division protein FtsZ, the introduction of a substituent on the ethylenic linker was investigated. nih.govnih.gov This modification led to the creation of a new stereogenic center, and the resulting isomers were evaluated for their antimicrobial activity. nih.govnih.gov The study found that a hydroxy group on the linker had a slight effect on the antimicrobial activity but could serve as a valuable point for developing prodrugs and other derivatives. nih.govnih.gov
The following table summarizes the impact of linker functionalization on antimicrobial activity in a related class of compounds:
| Linker Modification | Effect on Antimicrobial Activity | Reference |
| Inclusion of a substituent on the ethylenic linker | Slight effect from a hydroxy group | nih.govnih.gov |
Hybridization with Other Heterocyclic Systems and their SAR
The strategy of hybridizing the thiazole-benzamide scaffold with other heterocyclic systems has emerged as a promising approach to discover novel compounds with enhanced and diverse biological activities. nih.govekb.eg This approach combines the pharmacophoric features of different heterocyclic rings into a single molecule, potentially leading to synergistic effects and improved therapeutic profiles.
One notable example is the hybridization of thiazole with pyrazoline. nih.govekb.eg Thiazolyl-pyrazoline hybrids have been shown to exhibit a wide range of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. ekb.eg The structure-activity relationship studies of these hybrids indicate that the nature and position of substituents on both the thiazole and pyrazoline rings, as well as the linker connecting them, are crucial for their bioactivity. For instance, in a series of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, the compounds displayed significant antimicrobial activity against various bacterial and fungal strains. mdpi.com
Another example involves the hybridization of thiazole with 1,2,4-triazole (B32235). Derivatives containing both of these heterocyclic rings have shown promising anticonvulsant properties. nih.gov The SAR analysis of these hybrids revealed that the presence of the 1,2,4-triazole ring was a key contributor to their anticonvulsant activity. nih.gov
The following table provides examples of heterocyclic systems hybridized with the thiazole scaffold and their associated biological activities:
| Hybridized Heterocycle | Resulting Biological Activity | Reference |
| Pyrazoline | Antimicrobial, Antitumor, Anti-inflammatory, Antioxidant | nih.govekb.eg |
| 1,2,4-Triazole | Anticonvulsant | nih.gov |
Thiazolyl-Pyrazoline Hybrid Compounds
The combination of thiazole and pyrazoline rings has yielded hybrid compounds with significant antimicrobial potential. nih.gov Pyrazoline itself is a crucial scaffold known for its antibacterial, antifungal, antiviral, and antiparasitic properties. nih.gov The biological activity of thiazolyl-pyrazoline hybrids is highly dependent on the substitution patterns and the points of linkage between the two heterocyclic rings. nih.gov
Three primary linking patterns have been identified between the thiazole and 2-pyrazoline (B94618) rings:
Connection from the 5th position of the thiazole to the 5th position of the 2-pyrazoline. nih.gov
Connection from the 2nd position of the thiazole to the 1st position of the 2-pyrazoline. nih.gov
Connection from the 5th position of the thiazole to the 3rd position of the 2-pyrazoline. nih.gov
Of these, the 2-(2-pyrazolin-1-yl)-thiazole scaffold has been the most extensively studied and is associated with the majority of promising antimicrobial results. nih.gov
SAR studies on various series of these hybrids have revealed several key insights:
Influence of Specific Groups: In a series of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, substitution of the 2-pyrazoline ring with a thiocarbamido group enhanced both antibacterial and antifungal activities. researchgate.net A phenylthiocarbamido group at the same position resulted in good activity against Gram-positive bacteria and A. fumigatus. researchgate.net
Halogen Substituents: For 4-(p-halophenyl)-thiazolyl derivatives, a chloro substituent was found to be crucial for antibacterial activity, while a bromo substituent rendered the compounds inactive. preprints.org
Table 1: SAR Findings for Thiazolyl-Pyrazoline Hybrids
| Series/Scaffold | Substitution | Effect on Activity |
|---|---|---|
| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles | R¹ = 2,5-dimethoxyphenyl on pyrazoline | More favorable for antimicrobial activity |
| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles | R¹ = thiophene (B33073) on pyrazoline | Less favorable for antimicrobial activity |
| Thiazolyl-Pyrazoline Hybrids | p-bromophenyl at thiazole-C4 | Increased antifungal and antituberculosis activity |
| Thiazolyl-Pyrazoline Hybrids | Ethyl carboxylate at thiazole-C5 | Slightly decreased overall antimicrobial activity |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | Thiocarbamido group on pyrazoline | Favorable for overall antibacterial and antifungal activities |
| 4-(p-halophenyl)-thiazolyl series | Chloro substituent | Responsible for antibacterial activity |
| 4-(p-halophenyl)-thiazolyl series | Bromo substituent | Inactivated the compounds |
Thiazole Clubbed with Imidazole (B134444)
Imidazole is another five-membered heterocycle frequently found in bioactive compounds, known for its potent antifungal, antibacterial, and antiparasitic properties. preprints.org The hybridization of thiazole and imidazole moieties has been explored to develop new therapeutic agents.
In one study, a series of 2-(2,4,5-triphenyl-imidazol-1-yl)-thiazoles with variable substituents at the second position of the imidazole ring were synthesized and evaluated for their antifungal activity. preprints.org The research indicated that the nature of the substituent on the imidazole ring plays a role in the antifungal profile of the hybrid molecule. Another study synthesized several 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazoline derivatives and tested them for antibacterial and antifungal activity. itmedicalteam.pl
Thiazole Clubbed with Thiadiazole
The combination of thiazole and thiadiazole rings has been investigated for various pharmacological activities. For instance, certain thiazole-substituted thiadiazole derivatives have been synthesized and screened for anticonvulsant activity. itmedicalteam.pl
In a more complex hybrid design, researchers synthesized 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivatives. These molecules were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their antifungal activity against Candida albicans. researchgate.net SAR studies on this series revealed that substitution at the 5-position of the 2-pyrazoline ring was a key determinant of activity. Specifically, the presence of a 4-chlorophenyl or a 4-methoxyphenyl (B3050149) group at this position enhanced the antimicrobial effects. researchgate.net
Thiazole-Chalcone Hybrids
Chalcones, characterized by an open-chain flavonoid structure, are known to possess a wide array of biological activities. Hybridizing the chalcone (B49325) scaffold with a thiazole ring has led to the development of potent inhibitors for various biological targets. nih.govmdpi.com
In the development of 5-lipoxygenase (5-LOX) inhibitors, a series of novel chalcone-thiazole hybrids were rationally designed and synthesized. nih.gov The final step in their synthesis involved a Claisen–Schmidt condensation between N-(5-acetyl-4-methylthiazol-2-yl) substituted benzamides and various aromatic or heteroaromatic aldehydes. nih.gov
The SAR studies of these hybrids provided clear insights:
The presence of electron-donating groups, such as methoxy (B1213986) and methyl, on either the chalcone or the thiazole moiety, or both, resulted in a synergistic effect that yielded highly active molecules. nih.gov
Compounds 4k (IC₅₀ = 0.07 ± 0.02 μM) and 4n (IC₅₀ = 0.08 ± 0.05 μM) were identified as being over 10 times more potent than previously reported 2-aminothiazole (B372263) derivatives and significantly more active than the standard drug Zileuton (IC₅₀ = 1.05 ± 0.03 μM). nih.gov
Another study focused on thiazole-chalcone hybrids as potential antitubercular and antiproliferative agents. mdpi.com Among the synthesized compounds, those containing 2,4-difluorophenyl and 2,4-dichlorophenyl groups demonstrated significant antitubercular activity. mdpi.com Furthermore, a chalcone derivative incorporating a heteroaryl 2-thiazolyl moiety showed promising antiproliferative activity against a prostate cancer cell line. mdpi.com
Table 2: SAR Findings for Thiazole-Chalcone Hybrids
| Target | Substitution | Effect on Activity |
|---|---|---|
| 5-Lipoxygenase | Electron-donating groups (methoxy, methyl) on chalcone and/or thiazole | Synergistic inhibitory effect, high activity |
| Mycobacterium tuberculosis | 2,4-difluorophenyl group | Potential antitubercular activity |
| Mycobacterium tuberculosis | 2,4-dichlorophenyl group | Potential antitubercular activity |
| Prostate Cancer Cell Line (DU-145) | Heteroaryl 2-thiazolyl moiety | Promising antiproliferative activity |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug design to correlate the chemical structure of compounds with their biological activity. researchgate.netmdpi.com This method relies on the principle that the biological effect of a compound is a function of its molecular features. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby saving significant time and resources in the drug discovery process. elsevierpure.com
A typical QSAR study involves several key steps:
Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ or MIC values) is compiled. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. elsevierpure.com
Model Validation: The predictive power and robustness of the QSAR model are rigorously tested using internal and external validation techniques. mdpi.combiolscigroup.us
While a specific QSAR model for "Benzamide, 2-hydroxy-N-5-thiazolyl-" was not detailed in the provided results, QSAR studies have been successfully applied to related heterocyclic systems. For example, a 2D-QSAR analysis was performed on a series of 1,3,4-thiadiazole (B1197879) tethered coumarin (B35378) derivatives to predict their antiproliferative activity. elsevierpure.com The resulting model showed a high correlation coefficient (r² = 0.93), indicating a strong relationship between the structural descriptors and the observed activity. elsevierpure.com Similarly, QSAR models have been developed for thiazolidine-4-one derivatives to predict their antitubercular activity, identifying descriptors related to polarizability, electronegativity, and surface area as being important for activity. nih.gov
These examples demonstrate the utility of QSAR in understanding the structural requirements for the biological activity of thiazole-containing compounds. Such models can provide valuable insights into how modifications to the molecular structure, including substitutions on the benzamide and thiazole rings of the core scaffold, might influence the desired therapeutic effect.
Emerging Applications and Future Research Directions for Benzamide, 2 Hydroxy N 5 Thiazolyl
Development of Novel Therapeutic Agents based on the Benzamide (B126), 2-hydroxy-N-5-thiazolyl- Scaffold
The Benzamide, 2-hydroxy-N-5-thiazolyl- scaffold is a promising starting point for the creation of new drugs. The inherent biological activities of the thiazole (B1198619) ring, combined with the benzamide moiety, make this scaffold a valuable template for medicinal chemists. nih.govtandfonline.com The development of new therapeutic agents is focused on modifying this core structure to enhance potency, selectivity, and pharmacokinetic properties. fabad.org.tr
Thiazole-containing compounds are key components in numerous FDA-approved drugs and a significant number of experimental drug candidates, highlighting their therapeutic potential. fabad.org.tr The versatility of the Benzamide, 2-hydroxy-N-5-thiazolyl- scaffold allows for the synthesis of a wide array of derivatives with potential applications in treating various diseases.
Exploration of Additional Biological Activities
Research has revealed that Benzamide, 2-hydroxy-N-5-thiazolyl- and its analogs possess a broad range of biological activities. These include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. ontosight.aiijpbs.comresearchgate.net The thiazole nucleus is a well-established pharmacophore known for its diverse biological effects. nih.govresearchgate.net
Recent studies have focused on synthesizing and screening new derivatives for various therapeutic targets. For instance, certain derivatives have shown significant antifungal activity. nih.govijsrst.com Others have been investigated for their potential as antiviral agents, with some showing activity against viruses like herpes simplex and varicella-zoster. smolecule.com Additionally, some benzamide derivatives have demonstrated the ability to inhibit hepatitis B virus replication. researchgate.net The exploration of this scaffold's activity against a wider range of pathogens and disease targets remains an active area of research.
Advanced Design Principles for Derivative Synthesis
The design of new derivatives of Benzamide, 2-hydroxy-N-5-thiazolyl- is guided by structure-activity relationship (SAR) studies. nih.govnih.gov These studies systematically alter different parts of the molecule to understand how these changes affect its biological activity. For example, the nature and position of substituents on both the benzamide and thiazole rings can significantly influence the compound's potency and selectivity. nih.gov
Key design strategies include:
Modifications to the Thiazole Ring: Altering substituents on the thiazole ring can impact interactions with biological targets. For instance, the presence of a bromine atom on the thiazole ring has been shown to be important for the apoptosis-inducing activity of some derivatives in colon cancer cells. nih.gov
Substitutions on the Benzene (B151609) Ring: Adding different functional groups to the benzene ring can modulate the compound's electronic and steric properties, thereby affecting its biological activity. ontosight.aiontosight.ai
These design principles are crucial for developing derivatives with improved therapeutic profiles.
Integrated Experimental and Computational Approaches in Research and Development
Modern drug discovery efforts for Benzamide, 2-hydroxy-N-5-thiazolyl- derivatives increasingly rely on a combination of experimental and computational methods. nih.goveurjchem.com Molecular docking and molecular dynamics simulations are used to predict how these compounds will interact with their biological targets at the molecular level. dergipark.org.tr This in silico approach helps to prioritize which compounds to synthesize and test in the laboratory, saving time and resources. dergipark.org.tr
For example, computational studies have been used to investigate the binding of benzamide derivatives to enzymes like cyclooxygenase-2 (COX-2), providing insights into their anti-inflammatory mechanism. ijpbs.com Similarly, docking studies have helped in understanding the interactions of these compounds with viral proteins. smolecule.com The integration of these computational predictions with experimental validation through in vitro and in vivo assays is a powerful strategy for accelerating the drug development process. d-nb.info
Potential for Lead Optimization and Drug Candidate Identification
The Benzamide, 2-hydroxy-N-5-thiazolyl- scaffold has demonstrated significant potential for lead optimization. A lead compound is a promising molecule that requires further refinement to become a viable drug candidate. The process of lead optimization involves modifying the lead structure to improve its efficacy, reduce toxicity, and enhance its pharmacokinetic properties. acs.orgfrontiersin.org
For benzamide derivatives, lead optimization efforts have focused on improving properties like solubility and metabolic stability. acs.org For instance, researchers have successfully optimized benzothiazole-based DNA gyrase inhibitors to improve their activity against multidrug-resistant bacteria. acs.org The ability to systematically modify the Benzamide, 2-hydroxy-N-5-thiazolyl- structure makes it an attractive starting point for identifying new drug candidates for a variety of therapeutic areas. uwa.edu.auresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-hydroxy-N-5-thiazolyl-benzamide, and how can reaction conditions be tailored to improve purity?
- Methodology : The compound can be synthesized via amide bond formation using 2-hydroxybenzoic acid derivatives and 5-aminothiazole. For example, HOBt/EDC coupling agents are effective for activating carboxylic acids (e.g., 2-hydroxy-3,5-diiodo-benzoic acid) to react with thiazolyl amines, yielding the target amide . Purification often involves recrystallization from ethanol/water mixtures, which enhances crystallinity and removes unreacted starting materials .
Q. What safety protocols are critical for handling 2-hydroxy-N-5-thiazolyl-benzamide in laboratory settings?
- Guidelines :
- Storage : Store at 0–6°C in airtight containers to prevent degradation .
- Toxicity : Classified as an irritant (skin/eyes); use PPE (gloves, goggles) and work in a fume hood. Acute toxicity data suggest LD50 values comparable to related benzamide derivatives .
- Decomposition : Avoid high temperatures or incompatible materials (strong oxidizers), as hazardous byproducts (e.g., NOx, SOx) may form .
Advanced Research Questions
Q. How can researchers optimize reaction yields for 2-hydroxy-N-5-thiazolyl-benzamide derivatives when scaling up synthesis?
- Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of aromatic intermediates .
- Catalysis : Employ NaHCO3 or KI as catalysts in nucleophilic substitution steps (e.g., benzylation of phenolic groups) to accelerate reactions .
- Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks. For example, incomplete acylation of thiazolyl amines can reduce yields by 20–30% .
Q. What spectroscopic techniques are most reliable for characterizing 2-hydroxy-N-5-thiazolyl-benzamide, and how should conflicting spectral data be interpreted?
- Analytical Framework :
- 1H/13C NMR : Confirm the presence of hydroxyl (-OH, δ 10–12 ppm) and thiazole protons (δ 7.5–8.5 ppm). Discrepancies in aromatic splitting patterns may arise from tautomerism or solvent effects .
- IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H bonds (~3450 cm⁻¹). Shifts in C=O peaks (>20 cm⁻¹) may indicate impurities or polymorphic forms .
- Mass Spectrometry : Use HRMS to distinguish isotopic patterns (e.g., chlorine or iodine substituents) from fragmentation artifacts .
Q. How can stability studies resolve contradictions in reported decomposition pathways for 2-hydroxy-N-5-thiazolyl-benzamide under varying pH conditions?
- Experimental Design :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via UPLC-MS to identify pH-sensitive bonds (e.g., amide hydrolysis at pH <3 or >10) .
- Controlled Atmosphere Studies : Assess oxidative stability by exposing samples to O2 or light; compare with inert (N2) conditions to isolate degradation mechanisms .
Methodological Notes
- Data Contradiction Analysis : Cross-reference spectral data with computational models (e.g., DFT calculations for NMR chemical shifts) to validate structural assignments .
- Reaction Troubleshooting : Low yields in amidation steps may stem from moisture-sensitive intermediates; ensure anhydrous conditions using molecular sieves or dry solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
